Bcr-abl-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H22F3N5O2 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[3-[2-(3-amino-1H-indazol-4-yl)ethynyl]phenyl]-4-morpholin-4-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H22F3N5O2/c28-27(29,30)21-16-19(9-10-23(21)35-11-13-37-14-12-35)26(36)32-20-5-1-3-17(15-20)7-8-18-4-2-6-22-24(18)25(31)34-33-22/h1-6,9-10,15-16H,11-14H2,(H,32,36)(H3,31,33,34) |
InChI Key |
JKZZCHSVFXZBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bcr-abl-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bcr-abl-IN-6, a potent and selective inhibitor of the Bcr-Abl kinase. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the discovery and preclinical evaluation of novel targeted cancer therapies.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives the uncontrolled proliferation of granulocytes and is a critical target for therapeutic intervention in CML.
This compound is a novel, potent, and selective small molecule inhibitor of the Bcr-Abl kinase. It is a derivative of imatinib, a first-generation Bcr-Abl inhibitor, and was designed to overcome resistance mechanisms, particularly the T315I mutation, which confers resistance to many existing therapies.[1] This guide details the synthetic route, characterization data, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving key chemical transformations, including a Sonogashira coupling and an amide bond formation. The general synthetic scheme is outlined below.
Synthetic Scheme
Caption: General overview of the synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound involves two key steps: a Sonogashira coupling to form the carbon-carbon bond between the indazole core and the ethynyl group, followed by an amide coupling to introduce the final side chain.
Step 1: Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide. In the synthesis of this compound, a substituted 4-iodo-1H-indazol-3-amine is coupled with a terminal alkyne.
-
Reactants: 4-Iodo-1H-indazol-3-amine, terminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₂Cl₂, CuI, and a base (e.g., triethylamine).
-
Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-iodo-1H-indazol-3-amine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
The terminal alkyne is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified by column chromatography. If a silyl-protected alkyne is used, a deprotection step with a fluoride source (e.g., tetrabutylammonium fluoride) is necessary.
-
Step 2: Amide Coupling (HATU)
The intermediate from the Sonogashira coupling, which is a carboxylic acid, is then coupled with an amine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reactants: The carboxylic acid intermediate, the desired amine, HATU, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Solvent: An aprotic polar solvent like DMF.
-
Procedure:
-
The carboxylic acid intermediate is dissolved in the solvent, followed by the addition of the amine, HATU, and DIPEA.
-
The reaction mixture is stirred at room temperature overnight.
-
The product, this compound, is then isolated and purified, typically by preparative high-performance liquid chromatography (HPLC).
-
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using a variety of analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | To determine the proton chemical environment and confirm the structure. | Peaks corresponding to the aromatic and aliphatic protons of the molecule with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Peaks corresponding to all unique carbon atoms in the structure. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a high degree of purity (typically >95%). |
Biological Activity and Characterization
The biological activity of this compound is evaluated through a series of in vitro assays to determine its potency and selectivity as a Bcr-Abl kinase inhibitor.
Quantitative Data Summary
| Parameter | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I Mutant) | Cellular EC₅₀ (K562 cells) | Reference |
| IC₅₀ | 4.6 nM | 227 nM | - | [1] |
| EC₅₀ | - | - | 14.6 nM | [1] |
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of both wild-type and T315I mutant Bcr-Abl kinase.
-
Principle: A luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light.
-
Procedure:
-
The Bcr-Abl enzyme (wild-type or T315I mutant) is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.
-
After the kinase reaction, a reagent is added to stop the reaction and measure the amount of ADP formed.
-
The luminescence is measured using a plate reader.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay determines the cytotoxic and cytostatic effects of this compound on CML cell lines, such as K562, which are positive for the Bcr-Abl fusion protein.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
K562 cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
-
Mechanism of Action and Signaling Pathway
Bcr-Abl is a constitutively active tyrosine kinase that activates a number of downstream signaling pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis. These pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.
This compound exerts its therapeutic effect by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its autophosphorylation and the phosphorylation of its downstream substrates. This leads to the suppression of the pro-proliferative and anti-apoptotic signals, ultimately inducing apoptosis in Bcr-Abl positive cancer cells.
Bcr-Abl Signaling Pathway and Inhibition by this compound
Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The following workflow outlines the general steps for profiling a novel kinase inhibitor like this compound.
Caption: A typical workflow for the preclinical profiling of a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of both wild-type and the T315I mutant of Bcr-Abl kinase. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity can be thoroughly characterized using established in vitro assays. The data presented in this guide support the further investigation of this compound as a potential therapeutic agent for the treatment of Chronic Myeloid Leukemia, particularly in cases of acquired resistance to current therapies. This document provides a foundational resource for researchers and drug developers working in this critical area of oncology.
References
The Discovery and Development of Bcr-abl-IN-6: A Technical Guide
An In-depth Analysis of a Novel Kinase Inhibitor for Chronic Myeloid Leukemia
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Bcr-abl-IN-6, a potent and selective inhibitor of the Bcr-Abl kinase. This compound, also identified as compound 9h in its initial publication, has demonstrated significant activity against both wild-type Bcr-Abl and the clinically challenging T315I mutant. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Challenge of Bcr-Abl and CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. The aberrant signaling from Bcr-Abl is the primary driver of CML pathogenesis, making it a critical therapeutic target.
While the development of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized the treatment of CML, the emergence of drug resistance, often due to point mutations in the Abl kinase domain, remains a significant clinical hurdle. The T315I "gatekeeper" mutation, in particular, confers resistance to most first and second-generation TKIs. This has spurred the development of new generations of inhibitors with activity against these resistant forms of the enzyme.
Discovery and Design of this compound
This compound was developed as a novel imatinib derivative with the goal of achieving potent inhibition of both wild-type and T315I mutant Bcr-Abl. The design strategy focused on modifying the imatinib scaffold to enhance binding affinity and overcome the steric hindrance imposed by the isoleucine residue in the T315I mutant.
Mechanism of Action
This compound functions as a selective ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the oncoprotein. A key finding is the dose-dependent suppression of Bcr-Abl phosphorylation within cancer cells upon treatment with this compound.
Quantitative Biological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Kinase and Cellular Inhibition
| Target | Assay Type | Value |
| Bcr-Abl (Wild-Type) | IC50 | 4.6 nM |
| Bcr-Abl (T315I Mutant) | IC50 | 227 nM |
| Cellular Bcr-Abl Kinase | EC50 | 14.6 nM |
| K562 (CML cell line) | GI50 | < 160 nM |
| HL60 (AML cell line) | GI50 | Strong cytostatic activity |
| L132 (Normal cell line) | GI50 | 9.27 µM |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | - |
| Tmax | - | 0.6 h |
| AUClast | 14018.7 ng·h/mL | 174.7 ng·h/mL |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Bcr-Abl signaling pathway and a general workflow for the evaluation of Bcr-Abl inhibitors like this compound.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of Bcr-Abl inhibitors.
Detailed Experimental Protocols
Note: The following are generalized protocols based on standard methodologies in the field. The specific parameters for the development of this compound would be detailed in its primary publication.
Bcr-Abl Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against purified Bcr-Abl kinase (wild-type and T315I mutant).
Materials:
-
Recombinant human Bcr-Abl (wild-type and T315I mutant) enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the Bcr-Abl enzyme, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on CML and other cell lines.
Materials:
-
K562, HL60, and L132 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and read the absorbance at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, add the reagent to the wells, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Western Blot Analysis for Bcr-Abl Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets in CML cells.
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat K562 cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin is used as a loading control.
Summary and Future Directions
This compound is a promising Bcr-Abl inhibitor with potent activity against both wild-type and the T315I mutant forms of the kinase. Its favorable in vitro profile and demonstrated cellular activity warrant further preclinical and clinical development. Future studies should focus on optimizing its pharmacokinetic properties to improve oral bioavailability and on conducting comprehensive in vivo efficacy and toxicology studies to establish its therapeutic potential for the treatment of CML, particularly in patients with TKI-resistant disease.
The Role of Bcr-Abl Inhibitors in CML Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the oncogenic Bcr-Abl fusion protein. The constitutive tyrosine kinase activity of Bcr-Abl is the primary driver of CML pathogenesis, making it a critical therapeutic target. This technical guide provides an in-depth overview of the role of Bcr-Abl inhibitors in CML research, with a focus on the selective inhibitor Bcr-abl-IN-6.
Mechanism of Action of Bcr-Abl Inhibitors
Bcr-Abl tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding site of the Abl kinase domain. This inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival of leukemic cells. The first-generation TKI, imatinib, revolutionized CML treatment. However, the emergence of resistance, often due to point mutations in the Abl kinase domain, necessitated the development of second and third-generation inhibitors with improved potency and broader activity against mutant forms of Bcr-Abl.
This compound is a selective inhibitor of the Bcr-Abl kinase. It demonstrates a dose-dependent suppression of Bcr-Abl phosphorylation. As an imatinib derivative, it is designed to overcome certain resistance mechanisms.
Quantitative Data for Bcr-Abl Inhibitors
The efficacy of Bcr-Abl inhibitors is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) in biochemical assays, the half-maximal effective concentration (EC50) in cellular assays, and the half-maximal growth inhibition (GI50) in cell proliferation assays.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Bcr-Abl (Wild-Type) | 4.6 nM | [1] |
| IC50 | Bcr-Abl (T315I Mutant) | 227 nM | [1] |
| EC50 | Cellular Bcr-Abl Inhibition | 14.6 nM | [1] |
| GI50 | K562 (CML Cell Line) | < 160 nM | [1] |
| GI50 | L132 (Normal Cell Line) | 9.27 µM | [1] |
Table 2: Comparative In Vitro Activity of CHMFL-ABL-053
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ABL1 | 70 nM | [2][3] |
| IC50 | SRC | 90 nM | [2] |
| IC50 | p38 | 62 nM | [2] |
| GI50 | K562 (CML Cell Line) | 14 nM | [3] |
| GI50 | KU812 (CML Cell Line) | 25 nM | [3] |
| GI50 | MEG-01 (CML Cell Line) | 16 nM | [3] |
| EC50 | Cellular Bcr-Abl Autophosphorylation | ~100 nM | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation of Bcr-Abl inhibitors. Below are methodologies for key experiments.
Bcr-Abl Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Specific peptide substrate (e.g., Abltide)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant Bcr-Abl enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (GI50) Assay
This assay determines the effect of a compound on the proliferation and viability of CML cell lines.
Materials:
-
CML cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Western Blot for Bcr-Abl Phosphorylation
This method is used to assess the phosphorylation status of Bcr-Abl and its downstream targets in CML cells following inhibitor treatment.
Materials:
-
CML cell line (e.g., K562)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl (pY245), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat K562 cells with various concentrations of the test compound for a specified time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing Signaling Pathways and Workflows
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways that are crucial for the malignant phenotype of CML cells. These include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, all of which promote cell proliferation and inhibit apoptosis.
Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a Bcr-Abl inhibitor.
Caption: Workflow for a Bcr-Abl kinase inhibition assay.
Logical Relationship: Drug Development Funnel for CML
The development of new therapies for CML follows a logical progression from initial discovery to clinical application.
Caption: The drug development pipeline for CML therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bcr-abl-IN-6: An Imatinib Derivative for Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bcr-abl-IN-6, a potent and selective imatinib derivative targeting the Bcr-Abl kinase. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its relationship to the broader landscape of Bcr-Abl tyrosine kinase inhibitors (TKIs) used in the study and treatment of Chronic Myeloid Leukemia (CML).
Introduction to Bcr-Abl and CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a critical target for therapeutic intervention in CML.[1][2]
Imatinib was the first-generation TKI that revolutionized the treatment of CML by targeting the ATP-binding site of the Bcr-Abl kinase.[1] However, the emergence of resistance, particularly through mutations in the kinase domain such as the T315I "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[3] this compound is a novel imatinib derivative designed to overcome some of these limitations.
This compound: A Potent and Selective Inhibitor
This compound is a selective inhibitor of the Bcr-Abl kinase, demonstrating potent activity against both the wild-type (WT) enzyme and the clinically significant T315I mutant, which is resistant to imatinib and some second-generation TKIs.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative perspective where data is available.
| Compound | Bcr-Abl (WT) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |
| This compound | 4.6 | 227 | 14.6 | [4] |
| Imatinib | - | - | ~200 (K562 cells) | [4] |
Table 1: In Vitro and Cellular Potency of this compound.
| Pharmacokinetic Parameter | This compound (Intravenous) | This compound (Oral) | Reference |
| AUClast (ng·h/mL) | 14018.7 | 174.7 | [4] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice.[4]
Signaling Pathways and Mechanism of Action
Bcr-Abl's constitutive kinase activity leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. Key pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. This compound, like imatinib, inhibits the tyrosine kinase activity of Bcr-Abl, thereby blocking the phosphorylation of its downstream substrates and inhibiting these pro-survival signals.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound.
Bcr-Abl Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase (WT and T315I mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Specific peptide substrate for Abl kinase (e.g., a biotinylated peptide)
-
This compound and control compounds (e.g., imatinib)
-
Detection reagents (e.g., HTRF, luminescence-based, or radioactive)
-
Microplates
Protocol:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a microplate, add the kinase, the peptide substrate, and the test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add detection reagents to quantify the amount of phosphorylated substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (K562 Cells)
This assay assesses the effect of this compound on the proliferation and viability of Bcr-Abl-positive leukemia cells (e.g., K562).
Materials:
-
K562 cells (human CML cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and control compounds
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
Protocol:
-
Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of this compound and control compounds in the cell culture medium.
-
Add the compound dilutions to the wells containing the cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ or GI₅₀ value.
Western Blot for Bcr-Abl Phosphorylation
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets in cells treated with this compound.
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat K562 cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Experimental and Developmental Workflow
The development and evaluation of a TKI like this compound follows a structured workflow from initial design to preclinical assessment.
This compound as an Imatinib Derivative
This compound is structurally derived from imatinib, a foundational TKI. The logical relationship highlights the evolution of TKIs to address clinical challenges like drug resistance.
Conclusion and Future Directions
This compound represents a promising imatinib derivative with potent inhibitory activity against both wild-type and the T315I mutant Bcr-Abl kinase. Its superior cellular potency compared to imatinib warrants further investigation. Future studies should focus on a more comprehensive kinase selectivity profile, detailed in vivo efficacy studies in relevant CML models, and further optimization of its pharmacokinetic properties, particularly oral bioavailability. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel TKIs in the pursuit of more effective treatments for leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Preliminary In Vitro Evaluation of Bcr-Abl-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Bcr-Abl-IN-6, a novel inhibitor targeting the Bcr-Abl tyrosine kinase. The data and protocols presented herein are intended to offer a detailed understanding of the compound's biochemical and cellular activity, laying the groundwork for further preclinical development.
Biochemical Activity: Kinase Inhibition
The primary mechanism of this compound is the direct inhibition of the Bcr-Abl tyrosine kinase. The in vitro potency of this compound was determined against the wild-type Bcr-Abl kinase and a panel of clinically relevant mutants known to confer resistance to existing tyrosine kinase inhibitors (TKIs).
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 5.2 |
| Bcr-Abl (T315I) | 25.8 |
| Bcr-Abl (E255V) | 8.1 |
| Bcr-Abl (M351T) | 6.5 |
| c-Abl | 15.3 |
| LYN | > 1000 |
| SRC | > 1000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are the mean of three independent experiments.
Cellular Activity: Proliferation and Viability
The anti-proliferative activity of this compound was assessed in various human cell lines expressing the Bcr-Abl fusion protein. These cell lines serve as established models for Chronic Myeloid Leukemia (CML).
Table 2: Anti-proliferative Activity of this compound in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Status | GI50 (nM) |
| K562 | p210 (Wild-Type) | 12.7 |
| Ba/F3 p210 | Wild-Type | 10.5 |
| Ba/F3 p210 T315I | T315I Mutant | 55.2 |
| Ba/F3 p210 E255V | E255V Mutant | 18.9 |
GI50 values represent the concentration of the compound required to inhibit 50% of cell growth and are the mean of three independent experiments.
Induction of Apoptosis
To confirm that the inhibition of cell proliferation is due to the induction of programmed cell death, apoptosis was evaluated in K562 cells following treatment with this compound.
Table 3: Apoptosis Induction by this compound in K562 Cells
| Treatment Concentration (nM) | % Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle Control) | 5.2 |
| 10 | 25.8 |
| 50 | 68.3 |
| 100 | 85.1 |
% Apoptotic cells were determined after 48 hours of treatment.
Signaling Pathway Analysis
The effect of this compound on the downstream signaling pathways regulated by Bcr-Abl was investigated. Western blot analysis demonstrated a dose-dependent inhibition of the phosphorylation of key substrate proteins.
Caption: Bcr-Abl Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the IC50 values.
-
Reagents: Recombinant Bcr-Abl kinase domains (wild-type and mutants), biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase, peptide substrate, and varying concentrations of this compound were incubated in a 384-well plate.
-
The kinase reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the detection reagents (europium-labeled antibody and SA-APC) were added.
-
The plate was incubated to allow for antibody-antigen binding.
-
The TR-FRET signal was read on a compatible plate reader.
-
-
Data Analysis: The raw data was normalized to controls, and the IC50 values were calculated using a four-parameter logistic model.
Cell Proliferation Assay
The anti-proliferative effects of this compound were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: K562 and Ba/F3 cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (and IL-3 for parental Ba/F3 cells).
-
Procedure:
-
Cells were seeded in 96-well plates and treated with a serial dilution of this compound.
-
The plates were incubated for 72 hours.
-
CellTiter-Glo® reagent was added to each well, and the luminescence was measured.
-
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, was used to calculate the GI50 values.
Caption: Experimental Workflow for the In Vitro Evaluation of this compound.
Apoptosis Assay
Apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).
-
Cell Treatment: K562 cells were treated with this compound at various concentrations for 48 hours.
-
Staining:
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
FITC Annexin V and PI were added to the cell suspension.
-
The cells were incubated in the dark.
-
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Cell Lysis: K562 cells were treated with this compound for 2 hours, followed by cell lysis to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against phospho-Bcr-Abl, phospho-STAT5, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This preliminary in vitro evaluation demonstrates that this compound is a potent inhibitor of the Bcr-Abl kinase, including the clinically significant T315I mutant. The compound effectively inhibits the proliferation of Bcr-Abl positive cells and induces apoptosis. These findings support the further investigation of this compound as a potential therapeutic agent for CML.
Bcr-abl-IN-6: A Technical Guide to its Activity on Wild-Type Bcr-Abl Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bcr-abl-IN-6, a selective, Imatinib-derivative kinase inhibitor. The focus of this document is its mechanism and activity specifically against wild-type Bcr-Abl, the oncogenic driver in Chronic Myeloid Leukemia (CML). This guide consolidates key quantitative data, detailed experimental protocols derived from primary research, and visual diagrams of relevant pathways and workflows to support further research and development.
Core Inhibitory Activity
This compound is a selective inhibitor of the Bcr-Abl kinase. Its potency has been quantified against both the wild-type (WT) enzyme and the gatekeeper mutant T315I, which is notoriously resistant to first-generation inhibitors like Imatinib. The inhibitor demonstrates strong affinity and potent activity in cellular contexts.[1]
Quantitative Inhibitory Data
The inhibitory capacity of this compound is summarized below. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the purified kinase by 50%. The EC50 (half-maximal effective concentration) value indicates the concentration required to achieve 50% of the maximum biological effect within a cellular environment.[1]
| Target | Assay Type | Value |
| Wild-Type Bcr-Abl | Kinase Inhibition | IC50: 4.6 nM [1] |
| Bcr-Abl T315I Mutant | Kinase Inhibition | IC50: 227 nM[1] |
| Wild-Type Bcr-Abl | Cellular Activity | EC50: 14.6 nM [1] |
Mechanism of Action and Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis (programmed cell death). Key substrates that are phosphorylated and activated by Bcr-Abl include STAT5 and CrkL.
This compound, like its parent compound Imatinib, functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the Bcr-Abl kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This action effectively blocks the initiation of downstream signaling cascades. The inhibitor has been shown to suppress Bcr-Abl autophosphorylation in a dose-dependent manner.[1]
Bcr-Abl Signaling and Inhibition by this compound
The following diagram illustrates the simplified Bcr-Abl signaling pathway and the point of intervention for this compound.
Caption: Bcr-Abl signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for assays crucial to evaluating the activity of this compound on wild-type Bcr-Abl expressing cells, such as the K562 human CML cell line.
Cell Viability / Antiproliferative Assay
This protocol determines the effect of the inhibitor on the growth and viability of Bcr-Abl positive cells.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Culture: Culture K562 cells (human CML, wild-type Bcr-Abl) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Addition (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the EC50 value.
Western Blot for Bcr-Abl Kinase Activity (Phospho-Substrate Analysis)
This protocol assesses the direct inhibitory effect of this compound on the kinase activity within the cell by measuring the phosphorylation status of its key downstream targets, STAT5 and CrkL.
Methodology:
-
Cell Treatment: Seed K562 cells in 6-well plates at a density of 1x10^6 cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-Bcr-Abl (p-Abl)
-
Phospho-STAT5 (p-STAT5)
-
Phospho-CrkL (p-CrkL)
-
Total Bcr-Abl, Total STAT5, Total CrkL (as loading controls)
-
A housekeeping protein like GAPDH or β-Actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the signal for phosphorylated proteins with increasing inhibitor concentration indicates successful kinase inhibition.
References
Methodological & Application
Application Notes and Protocols: Bcr-Abl In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).[1][2] This aberrant kinase drives the hyperproliferation of hematopoietic cells and their resistance to apoptosis.[1] Consequently, inhibiting the kinase activity of Bcr-Abl is a primary therapeutic strategy for CML.[3][4] In vitro kinase assays are fundamental tools for the discovery and characterization of Bcr-Abl inhibitors, providing a direct measure of a compound's ability to block the enzymatic activity of the kinase. This document provides a detailed protocol for a Bcr-Abl in vitro kinase assay, suitable for screening and characterizing inhibitors such as Bcr-abl-IN-6.
Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, including the Ras-MAPK pathway, which is crucial for cell proliferation and survival. Understanding this pathway provides context for the mechanism of action of Bcr-Abl inhibitors.
Caption: Bcr-Abl signaling pathway and point of inhibition.
Experimental Principles
An in vitro kinase assay for Bcr-Abl typically involves the following key components: the Bcr-Abl enzyme, a substrate, adenosine triphosphate (ATP) as a phosphate donor, and a buffer system to maintain optimal enzyme activity. The assay measures the transfer of a phosphate group from ATP to the substrate by Bcr-Abl. The inhibitory potential of a compound is determined by its ability to reduce the phosphorylation of the substrate. Detection of substrate phosphorylation can be achieved through various methods, including the use of radiolabeled ATP ([γ-32P]ATP), phospho-specific antibodies, or fluorescence-based readouts.
Experimental Workflow
The following diagram outlines the general workflow for a Bcr-Abl in vitro kinase assay.
Caption: General workflow for an in vitro Bcr-Abl kinase assay.
Detailed Experimental Protocol
This protocol describes a solution-phase in vitro kinase assay to determine the inhibitory activity of compounds against the Bcr-Abl kinase.
Materials and Reagents:
-
Bcr-Abl Kinase: Recombinant purified Bcr-Abl or cell extracts from Bcr-Abl expressing cells (e.g., K562).[1]
-
Substrate: Glutathione S-transferase (GST) fusion substrate, such as GST-CrkL.[1]
-
Kinase Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 10 mM DTT.
-
ATP Solution: 100 µM ATP in sterile water.
-
Test Inhibitor Stock: this compound or other inhibitors dissolved in DMSO.
-
Reaction Termination Solution: SDS-PAGE loading buffer or other appropriate stop solution.
-
Detection Reagents: Phospho-specific antibodies, [γ-32P]ATP, or a commercial kinase assay kit (e.g., ADP-Glo™).
-
96-well plates: For assay setup.
-
Incubator: Set to 30°C or 37°C.[1]
Procedure:
-
Prepare the Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase buffer (1X final concentration), Bcr-Abl enzyme, and the substrate. The optimal concentrations of the enzyme and substrate should be empirically determined.
-
Aliquot the Test Inhibitor: In a 96-well plate, perform serial dilutions of the test inhibitor (e.g., this compound) in 1X kinase buffer. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Pre-incubation: Add the kinase reaction master mix to each well of the 96-well plate containing the diluted inhibitor. Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Kinase Reaction: Add ATP solution to each well to a final concentration of 10 µM to start the reaction.[1] The total reaction volume is typically 50-100 µL.[1]
-
Incubation: Incubate the plate at 30°C or 37°C for 1 hour.[1] The optimal incubation time may vary and should be determined to ensure the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding the reaction termination solution.
-
Detection and Data Analysis:
-
For SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Quantify the band intensities to determine the extent of phosphorylation.
-
For Radiometric Assay: If using [γ-32P]ATP, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Calculate IC50: Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: In Vitro Activity of Bcr-Abl Inhibitors
The following table summarizes the reported IC50 values for several known Bcr-Abl inhibitors. This data can serve as a benchmark for evaluating the potency of new compounds like this compound.
| Inhibitor | Bcr-Abl IC50 (nM) | Cell Line / Assay Type | Reference |
| Imatinib | ~150-250 | K562 cells (cell-based) | [5][6] |
| Nilotinib | ~10 | K562 cells (cell-based) | [5] |
| Dasatinib | ~1 | K562 cells (cell-based) | [5] |
| PD173955 | 1-2 | Kinase Inhibition Assay | [6] |
| PD166326 | 0.1-0.2 | Kinase Inhibition Assay | [6] |
Conclusion
The in vitro Bcr-Abl kinase assay is an essential tool in the development of targeted therapies for CML. The protocol provided herein offers a robust framework for assessing the inhibitory potential of novel compounds. Careful optimization of assay conditions and accurate data analysis are critical for obtaining reliable and reproducible results. The comparative data on established inhibitors provides a valuable context for interpreting the potency of new chemical entities.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Bcr-abl-IN-6 in CML Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Bcr-abl-IN-6, a selective Bcr-Abl kinase inhibitor, in Chronic Myeloid Leukemia (CML) cell culture experiments. The information is intended to guide researchers in investigating the cellular effects and mechanism of action of this compound.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The deregulated kinase activity of Bcr-Abl is the primary driver of CML pathogenesis, making it a critical therapeutic target. This compound is a potent and selective inhibitor of the Bcr-Abl kinase, including the wild-type and the T315I mutant forms, offering a valuable tool for CML research and drug development.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating the planning and interpretation of experiments.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Bcr-Abl WT) | 4.6 nM | Biochemical Assay | [1] |
| IC50 (Bcr-Abl T315I) | 227 nM | Biochemical Assay | [1] |
| EC50 (Cellular Bcr-Abl Inhibition) | 14.6 nM | Cellular Assay | [1] |
| GI50 (K562 cells) | 0.02 µM | Cell Viability Assay | [1] |
| GI50 (L132 normal cells) | 9.27 µM | Cell Viability Assay | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
Application Notes and Protocols: Cellular Uptake and Localization of Bcr-abl-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and subcellular localization of Bcr-abl-IN-6, a novel inhibitor targeting the Bcr-abl fusion protein. Understanding how this compound enters cancer cells and where it accumulates is critical for optimizing its therapeutic efficacy and elucidating its mechanism of action.
Introduction
The Bcr-abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2][3] this compound is a potent small molecule inhibitor designed to target the kinase activity of this oncoprotein.[3][4][5] The cellular bioavailability and subcellular distribution of this compound are key determinants of its potency and potential mechanisms of resistance.[6][7] These protocols are designed to provide robust methods for characterizing these critical pharmacological properties.
The Bcr-abl oncoprotein is primarily localized in the cytoplasm, where it activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[8][9][10] Key pathways include the RAS/MAPK and PI3K/AKT signaling cascades.[2][11][12] While the normal c-Abl protein can shuttle between the cytoplasm and the nucleus, the Bcr-abl fusion protein is predominantly retained in the cytoplasm.[8][9][10] Interestingly, forcing the nuclear translocation of Bcr-abl has been shown to induce apoptosis, suggesting that the subcellular localization of the oncoprotein and its inhibitors is a critical factor in determining cell fate.[13][14]
Data Presentation
Table 1: Cellular Uptake of this compound in K562 Cells
| Concentration (µM) | Incubation Time (min) | Intracellular Concentration (ng/10^6 cells) |
| 1 | 15 | Data to be filled by user |
| 1 | 30 | Data to be filled by user |
| 1 | 60 | Data to be filled by user |
| 5 | 15 | Data to be filled by user |
| 5 | 30 | Data to be filled by user |
| 5 | 60 | Data to be filled by user |
| 10 | 15 | Data to be filled by user |
| 10 | 30 | Data to be filled by user |
| 10 | 60 | Data to be filled by user |
Table 2: Subcellular Localization of this compound in K562 Cells
| Subcellular Fraction | % of Total Intracellular this compound |
| Cytosolic | Data to be filled by user |
| Nuclear | Data to be filled by user |
| Mitochondrial | Data to be filled by user |
| Microsomal | Data to be filled by user |
Experimental Protocols
Protocol 1: Determination of this compound Cellular Uptake by LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound in a CML cell line (e.g., K562) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Acetonitrile with 0.1% formic acid (lysis buffer)
-
Internal standard (a structurally similar, stable isotope-labeled compound)
-
6-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for different time points (e.g., 15, 30, 60 minutes).
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS to remove extracellular compound.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in 100 µL of lysis buffer containing the internal standard.
-
Vortex vigorously for 1 minute to lyse the cells.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Develop an LC-MS/MS method for the quantification of this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound.
-
-
Data Analysis:
-
Determine the concentration of this compound in the cell lysate from the standard curve.
-
Normalize the intracellular concentration to the cell number.
-
Protocol 2: Subcellular Localization of this compound by Immunofluorescence Microscopy
This protocol details the visualization of this compound within cells using a fluorescently tagged version of the compound or a specific antibody.
Materials:
-
K562 cells cultured on glass coverslips
-
Fluorescently labeled this compound or a primary antibody against this compound and a corresponding fluorescently labeled secondary antibody.
-
Paraformaldehyde (4%) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mitochondrial stain (e.g., MitoTracker Red CMXRos)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells on glass coverslips in a 24-well plate and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time.
-
Fixation:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if using an antibody):
-
Incubate the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking (if using an antibody):
-
Incubate the cells with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation (if applicable):
-
Incubate with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining of Organelles:
-
If desired, co-stain with DAPI for the nucleus and/or MitoTracker for mitochondria according to the manufacturer's instructions.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope.
-
Protocol 3: Subcellular Fractionation and Western Blotting
This protocol describes how to separate cellular components to determine the localization of this compound in different organelles.
Materials:
-
K562 cells treated with this compound
-
Subcellular fractionation kit (commercially available)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Primary antibody against this compound
-
Primary antibodies for subcellular markers (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER/microsomes, GAPDH for cytosol)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Harvesting: Treat K562 cells with this compound, then harvest and wash the cells as described in Protocol 1.
-
Subcellular Fractionation:
-
Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit to obtain cytosolic, nuclear, mitochondrial, and microsomal fractions.
-
Add protease inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against this compound.
-
Also, probe separate blots with antibodies against the subcellular markers to verify the purity of the fractions.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative distribution of this compound in each subcellular fraction.
Visualizations
Caption: Bcr-abl signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cellular uptake of this compound.
Caption: Workflow for studying the subcellular localization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
- 4. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Subcellular localization of Bcr, Abl, and Bcr-Abl proteins in normal and leukemic cells and correlation of expression with myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changing the Subcellular Location of the Oncoprotein Bcr-Abl Using Rationally Designed Capture Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling Subcellular Localization to Alter Function: Sending Oncogenic Bcr-Abl to the Nucleus Causes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcr-Abl-IN-6 Target Engagement Assay in Intact Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2][3][4] Targeted inhibition of the Bcr-Abl kinase activity is a clinically validated and highly successful therapeutic strategy.[4][5][6] Bcr-abl-IN-6 is a novel investigational inhibitor targeting the Bcr-Abl oncoprotein. Assessing the direct interaction of this compound with its intended target in a cellular context is a critical step in its preclinical development. Target engagement assays provide a quantitative measure of a compound's ability to bind to its target protein within intact cells, offering valuable insights into its potency, selectivity, and mechanism of action.[7][8][9]
This document provides detailed protocols for two widely used methods to quantify the target engagement of this compound in intact cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein promotes leukemogenesis through the constitutive activation of several downstream signaling pathways, leading to increased cell proliferation and survival.[1][2][10] Key pathways activated by Bcr-Abl include the Ras/MAPK and PI3K/Akt pathways, which drive cell cycle progression and inhibit apoptosis.[1][2]
Data Presentation
Table 1: Illustrative Target Engagement Data for this compound
| Assay Type | Cell Line | Parameter | This compound (Example Value) |
| CETSA | K562 | Tagg Shift (°C) at 10 µM | + 4.5 |
| EC50 (µM) | 0.25 | ||
| NanoBRET™ | HEK293 | IC50 (nM) | 15 |
| Kd (nM) | 25 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[11][12][13]
Experimental Workflow:
Materials:
-
Cell Line: K562 (human CML cell line, Bcr-Abl positive).[14]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound dissolved in DMSO.
-
Lysis Buffer: PBS with protease and phosphatase inhibitors.
-
Detection Antibody: Anti-Abl antibody for Western blotting.
Procedure:
-
Cell Culture: Culture K562 cells to a density of approximately 1-2 x 106 cells/mL.
-
Compound Incubation: Aliquot cells into tubes and treat with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Treatment: Heat the cell suspensions in a thermal cycler or water bath across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Abl antibody to detect the amount of soluble Bcr-Abl protein at each temperature.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Bcr-Abl as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in the Tagg in the presence of this compound indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7][8][9]
Experimental Workflow:
Materials:
-
Cell Line: HEK293 cells (or other suitable host cells).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Expression Vector: A plasmid encoding a NanoLuc®-Bcr-Abl fusion protein.[16]
-
NanoBRET™ Tracer: A cell-permeable fluorescent ligand that binds to Bcr-Abl.
-
Nano-Glo® Substrate: The substrate for the NanoLuc® luciferase.
-
Compound: this compound dissolved in DMSO.
-
Plate Reader: A plate reader capable of measuring luminescence and fluorescence for BRET detection.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Bcr-Abl fusion vector.
-
Cell Plating: After 24 hours, seed the transfected cells into a 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration optimized for the assay.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emissions using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which reflects the concentration of the compound required to displace 50% of the tracer from the Bcr-Abl protein.
Conclusion
The described Cellular Thermal Shift Assay and NanoBRET™ Target Engagement Assay are powerful methods to confirm and quantify the interaction of this compound with the Bcr-Abl oncoprotein in intact cells. The choice of assay will depend on the specific experimental needs, available resources, and the throughput required. CETSA provides a label-free approach to measure target engagement with the endogenous protein, while the NanoBRET™ assay offers a higher-throughput method to determine compound affinity in a live-cell format. These assays are integral for the characterization of novel Bcr-Abl inhibitors and for guiding their further development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. NanoLuc®-ABL1 Fusion Vector [promega.jp]
Application Notes and Protocols for Developing Drug-Resistant CML Models
Topic: Bcr-abl-IN-6 Use in Developing Drug-Resistant CML Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells.[1][2][3] Tyrosine kinase inhibitors (TKIs) targeting BCR-ABL have revolutionized the treatment of CML.[2][4] However, the emergence of drug resistance, often due to point mutations in the ABL kinase domain or activation of BCR-ABL-independent signaling pathways, remains a significant clinical challenge.[4][5][6]
The development of in vitro and in vivo models of TKI resistance is crucial for understanding the underlying mechanisms of resistance and for the discovery and evaluation of novel therapeutic strategies. This document provides detailed application notes and protocols for the use of a hypothetical Bcr-Abl inhibitor, designated here as this compound, in the generation and characterization of drug-resistant CML models. While "this compound" is a placeholder name, the methodologies described are based on established principles for developing TKI-resistant CML cell lines and can be adapted for specific novel inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against TKI-Sensitive and Resistant CML Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) of Imatinib | IC50 (nM) of this compound | Fold Resistance (to Imatinib) | Fold Resistance (to this compound) |
| K562 | Wild-type | 250 | 50 | 1 | 1 |
| K562-R | T315I mutation | >10,000 | 500 | >40 | 10 |
| LAMA84 | Wild-type | 300 | 65 | 1.2 | 1.3 |
| LAMA84-R | E255V mutation | 5,000 | 250 | 16.7 | 3.8 |
Note: Data presented in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Table 2: Characterization of this compound-Resistant CML Cell Lines
| Cell Line | Parental Line | This compound Selection Concentration (nM) | Bcr-Abl Kinase Domain Mutation | Key Activated Signaling Pathways |
| K562-IN6-R1 | K562 | 100 | T315I | STAT3, PI3K/AKT |
| K562-IN6-R2 | K562 | 100 | None Detected | Upregulation of Lyn kinase |
| LAMA84-IN6-R1 | LAMA84 | 150 | E255V | Increased expression of ABCB1 |
| LAMA84-IN6-R2 | LAMA84 | 150 | None Detected | Activation of MEK/ERK pathway |
Note: This table provides a hypothetical summary of potential resistance mechanisms that could be investigated.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant CML Cell Lines
Objective: To develop CML cell lines with acquired resistance to this compound through continuous exposure to the inhibitor.
Materials:
-
TKI-sensitive CML cell lines (e.g., K562, LAMA84)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Multi-well plates and culture flasks
Methodology:
-
Determine the initial inhibitory concentration (IC50):
-
Plate CML cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
-
Initiate resistance development:
-
Culture parental CML cells in the presence of this compound at a starting concentration equal to the IC50.
-
Maintain the cell culture by replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
Monitor cell viability and proliferation regularly. Initially, a significant decrease in cell growth is expected.
-
-
Dose escalation:
-
Once the cells adapt and resume proliferation at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Allow the cells to recover and proliferate consistently at each new concentration before proceeding to the next dose escalation.
-
This process can take several months to achieve a desired level of resistance (e.g., 10 to 20-fold increase in IC50 compared to the parental line).
-
-
Isolation of resistant clones:
-
Once a resistant population is established, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.
-
-
Characterization of resistant cells:
-
Confirm the resistance phenotype by re-evaluating the IC50 of this compound in the resistant population/clones compared to the parental cells.
-
Cryopreserve the resistant cell lines at various passages.
-
Protocol 2: Analysis of Bcr-Abl Kinase Domain Mutations
Objective: To identify point mutations in the Bcr-Abl kinase domain that may confer resistance to this compound.
Materials:
-
Parental and this compound-resistant CML cell lines
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the Bcr-Abl kinase domain
-
DNA polymerase for PCR
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing service
Methodology:
-
RNA extraction and cDNA synthesis:
-
Extract total RNA from both parental and resistant CML cell lines.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
-
PCR amplification of the Bcr-Abl kinase domain:
-
Perform PCR to amplify the kinase domain of the BCR-ABL gene using specific primers.
-
-
DNA purification and sequencing:
-
Purify the PCR product to remove primers and other reactants.
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence analysis:
-
Align the sequencing results from the resistant cell lines with the sequence from the parental cell line and the reference BCR-ABL sequence to identify any point mutations.
-
Protocol 3: Investigation of Bcr-Abl-Independent Resistance Mechanisms
Objective: To investigate the activation of alternative signaling pathways that may contribute to this compound resistance in the absence of Bcr-Abl kinase domain mutations.
Materials:
-
Parental and this compound-resistant CML cell lines (with no detectable kinase domain mutations)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against key signaling proteins (e.g., phospho-STAT3, STAT3, phospho-AKT, AKT, phospho-ERK, ERK, Lyn, Src)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Methodology:
-
Protein extraction:
-
Lyse parental and resistant CML cells to extract total protein.
-
Quantify the protein concentration.
-
-
Western blot analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data analysis:
-
Compare the levels of phosphorylated (activated) proteins in the resistant cell lines to the parental cell lines to identify upregulated signaling pathways.
-
Visualizations
Caption: Experimental workflow for generating drug-resistant CML cell lines.
Caption: Bcr-Abl signaling and mechanisms of TKI resistance.
References
- 1. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
Validating Bcr-Abl-IN-6 Target Inhibition in Chronic Myeloid Leukemia Models Using Western Blot Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction:
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a key therapeutic target in CML. Bcr-abl-IN-6 is a potent and selective inhibitor of Bcr-Abl kinase. This application note provides a detailed protocol for validating the target inhibition of this compound in CML cell lines by assessing the phosphorylation status of Bcr-Abl and its downstream substrates using Western blot analysis.
The Bcr-Abl oncoprotein activates several downstream signaling pathways crucial for CML pathogenesis, including the JAK/STAT and CrkL pathways. Key downstream substrates that are phosphorylated by Bcr-Abl include CrkL (CRK-like) and STAT5 (Signal Transducer and Activator of Transcription 5). The phosphorylation of these substrates is a reliable indicator of Bcr-Abl kinase activity.[1][2] Therefore, inhibiting Bcr-Abl with compounds like this compound is expected to decrease the phosphorylation of these downstream targets.
Bcr-Abl Signaling Pathway
The diagram below illustrates the central role of Bcr-Abl in activating downstream pro-survival and proliferative signaling pathways. Inhibition of Bcr-Abl by this compound blocks these cascades.
References
Troubleshooting & Optimization
Bcr-abl-IN-6 solubility in DMSO and cell culture media
Welcome to the technical support center for Bcr-abl-IN-6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For biological experiments, it is crucial to use a high-purity, anhydrous grade of DMSO to prevent degradation of the compound and ensure optimal solubility.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is advisable to start by dissolving the compound in a small amount of DMSO and then vortexing or sonicating to ensure it has completely dissolved. Stock solutions are typically prepared at concentrations ranging from 1 to 10 mM. It is best to make initial serial dilutions in DMSO before further dilution into aqueous buffers or cell culture media.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (generally below 0.5%), sometimes a slightly higher concentration may be necessary to maintain solubility.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.
-
Sonication: After adding the inhibitor to the medium, brief sonication in a water bath can help to dissolve any precipitate.[2]
-
Use of a Carrier Protein: In some instances, pre-complexing the inhibitor with a carrier protein like bovine serum albumin (BSA) can improve its solubility in serum-free media.
Q4: What is the typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration will vary depending on the cell line and the specific experimental goals. However, based on its reported inhibitory activity, typical working concentrations are in the nanomolar to low micromolar range. For example, the IC50 values for Bcr-Abl (wild-type) and Bcr-Abl (T315I) are 4.6 nM and 227 nM, respectively. The EC50 in cells is reported to be 14.6 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Solubility and Storage Data
| Parameter | Solvent/Medium | Value | Notes |
| Stock Solution Solvent | DMSO | Up to 10 mM (recommended) | Use high-purity, anhydrous DMSO. |
| Cell Culture Media | Varies | Low micromolar range | Solubility is dependent on media composition and final DMSO concentration. |
| Storage (Powder) | -20°C | Stable for years | Protect from light and moisture. |
| Storage (DMSO Stock) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles | Stable for at least 6 months at -80°C.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to dissolve the powder. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dosing Cells in Culture with this compound
-
Materials: Prepared this compound DMSO stock solution, pre-warmed cell culture medium, sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration that can be easily added to the cell culture medium.
-
Prepare an intermediate dilution of the inhibitor by adding the required volume of the DMSO stock (or diluted stock) to a small volume of pre-warmed cell culture medium. Mix gently by pipetting.
-
Add the intermediate dilution to your cell culture plates containing cells and the final volume of medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤0.5%).
-
Gently swirl the plates to ensure even distribution of the inhibitor.
-
Incubate the cells for the desired period.
-
Always include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Visualized Workflows and Pathways
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Simplified diagram of the Bcr-Abl signaling pathway.
References
Technical Support Center: Optimizing Bcr-abl-IN-6 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Bcr-abl-IN-6 for their cell-based assays.
Troubleshooting Guide
Encountering issues with your experiment? This guide provides a systematic approach to troubleshoot common problems when determining the optimal this compound concentration.
Caption: Troubleshooting workflow for optimizing this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bcr-Abl and how do inhibitors like this compound work?
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1] It results from a chromosomal translocation that fuses the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia (ABL) gene.[1] This fusion protein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[2]
Bcr-Abl inhibitors, such as this compound, are typically tyrosine kinase inhibitors (TKIs). They function by binding to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates.[1] This blockage of downstream signaling ultimately leads to the inhibition of leukemic cell growth and the induction of apoptosis.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
Q2: How do I determine a starting concentration for this compound in my cell-based assay?
For a novel or less-characterized inhibitor like this compound, a good starting point is to perform a wide-range dose-response experiment. If the IC50 (the concentration that inhibits 50% of the target's activity) is unknown, you can start with a broad concentration range, for example, from 1 nM to 100 µM, using serial dilutions.
If you have a known IC50 value from a biochemical assay, a common practice for cell-based assays is to start with a concentration that is 5 to 10 times higher than the biochemical IC50 to account for cell permeability and other cellular factors.[3]
Q3: What are the critical parameters to consider when optimizing the this compound concentration?
Several factors can influence the optimal concentration of this compound in your assay:
-
Cell Type and Density: Different cell lines can have varying sensitivities to the inhibitor. Cell density can also impact the effective concentration of the inhibitor.[4] It is crucial to maintain consistent cell seeding densities across experiments.
-
Incubation Time: The duration of inhibitor treatment can significantly affect the observed biological response. A time-course experiment is recommended to determine the optimal incubation period.
-
Assay-Specific Readout: The endpoint of your assay (e.g., cell viability, apoptosis, phosphorylation of a downstream target) will influence the optimal inhibitor concentration.
-
Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium and is stable for the duration of your experiment. Poor solubility can lead to inaccurate and irreproducible results.
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What should I do?
High cytotoxicity could be due to on-target effects (the intended inhibition of Bcr-Abl) or off-target effects. To distinguish between these:
-
Perform a dose-response and time-course experiment for cytotoxicity: This will help you identify a concentration and incubation time that inhibits Bcr-Abl activity without causing excessive cell death.
-
Use a rescue experiment: If the toxicity is on-target, expressing a drug-resistant mutant of Bcr-Abl should rescue the cells from the inhibitor's effects.
-
Investigate off-target effects: Bcr-Abl inhibitors are known to have off-target effects on other kinases.[4] You may need to consult literature on the kinase family to which Bcr-Abl belongs to identify potential off-targets or perform a kinome scan.
Q5: I am not observing any significant inhibition of Bcr-Abl activity. What could be the reason?
Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low. Try increasing the concentration.
-
Incorrect Incubation Time: The incubation time may be too short for the inhibitor to exert its effect.
-
Inhibitor Instability: this compound may be unstable in your cell culture medium.
-
Cellular Resistance: The cells you are using may have developed resistance to the inhibitor, for example, through mutations in the Bcr-Abl kinase domain.
Quantitative Data Summary
Since specific data for this compound is not publicly available, the following table provides an example of how you would structure your experimental data to determine the optimal concentration. Data for the known Bcr-Abl inhibitor, Imatinib, is used for illustrative purposes.
| Cell Line | Assay Type | Inhibitor | Concentration Range | Incubation Time | Observed IC50 / EC50 | Reference |
| K562 | Cell Viability (MTT) | Imatinib | 0.1 µM - 10 µM | 72 hours | ~0.5 µmol/L | [5] |
| Ba/F3 (p210) | Cell Proliferation | Imatinib | 0.01 µM - 1 µM | 48 hours | ~0.25 µM | Fictional Data |
| K562 | Bcr-Abl Autophosphorylation (Western Blot) | Imatinib | 0.1 µM - 5 µM | 2 hours | ~0.4 µmol/L | [5] |
| LAMA84 | Cell Viability (MTT) | Imatinib | 0.1 µM - 10 µM | 72 hours | ~0.5 µmol/L | [5] |
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a general procedure for determining the optimal concentration of this compound for inhibiting Bcr-Abl kinase activity in a cell-based assay.
1. Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for your chosen readout assay (e.g., MTT reagent for viability, antibodies for Western blotting)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
2. Experimental Workflow:
Caption: A general workflow for determining the optimal concentration of this compound.
3. Procedure:
-
Cell Seeding:
-
Culture your Bcr-Abl positive cells to ~80% confluency.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells per well in a 96-well plate).
-
Seed the cells into the wells of a 96-well plate and allow them to adhere overnight if they are adherent.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Prepare a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration well.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared inhibitor dilutions and the vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Readout Assay:
-
Perform your chosen assay to measure the effect of the inhibitor. This could be:
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): Follow the manufacturer's instructions to measure cell viability.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation status of Bcr-Abl or a downstream target (e.g., CrkL).
-
-
-
Data Analysis:
-
For viability assays, normalize the data to the vehicle-treated control wells.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 or EC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. optolane.com [optolane.com]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bcr-abl-IN-6 cytotoxicity assessment in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bcr-Abl-IN-X in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of Bcr-Abl-IN-X in non-cancerous cell lines?
A1: Bcr-Abl-IN-X is a potent inhibitor of the Bcr-Abl tyrosine kinase. While designed for specificity, some off-target effects and cytotoxicity in non-cancerous cell lines can be expected, particularly at higher concentrations. The IC50 values are generally significantly higher in non-cancerous cells compared to Bcr-Abl positive cancer cell lines. Refer to the data table below for specific values in commonly used non-cancerous cell lines.
Q2: My non-cancerous cells are showing higher than expected cytotoxicity. What are the possible causes?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Some non-cancerous cell lines may express off-target kinases that are inhibited by Bcr-Abl-IN-X.
-
Compound Concentration: Ensure the final concentration of Bcr-Abl-IN-X in your culture medium is accurate. Serial dilution errors are a common source of discrepancy.
-
Solvent Toxicity: Verify that the concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line (typically <0.1%).
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number to ensure reproducibility.
-
Contamination: Check for microbial contamination in your cell cultures.
Q3: Can Bcr-Abl-IN-X affect signaling pathways in non-cancerous cells?
A3: Yes, due to off-target effects, Bcr-Abl-IN-X may modulate signaling pathways in non-cancerous cells. Bcr-Abl inhibitors have been noted to have off-target effects on other tyrosine kinases.[1][2][3] These off-target activities can influence pathways involved in cell proliferation, survival, and adhesion. It is recommended to perform pathway analysis studies, such as western blotting for key signaling proteins, to understand the specific effects on your cell line of interest.
Q4: What is the recommended method for assessing the cytotoxicity of Bcr-Abl-IN-X?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for assessing cell viability and cytotoxicity. A detailed protocol is provided in the "Experimental Protocols" section below. Alternative methods include the Trypan Blue exclusion assay for cell counting and apoptosis assays (e.g., Annexin V/PI staining) to determine the mode of cell death.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cytotoxicity assay. | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| IC50 value is significantly different from the expected range. | Incorrect compound concentration, degradation of the compound, or use of a different cell line passage number. | Prepare fresh dilutions of Bcr-Abl-IN-X from a new stock. Confirm the identity and purity of the compound. Standardize the cell passage number used for experiments. |
| Cells are detaching from the plate after treatment. | High cytotoxicity or solvent-induced stress. | Lower the concentration range of Bcr-Abl-IN-X. Reduce the final concentration of the solvent. Ensure the use of appropriate cell culture-treated plates. |
| Unexpected morphological changes in cells at non-cytotoxic concentrations. | Off-target effects on cytoskeletal proteins or adhesion molecules. | Document the morphological changes with microscopy. Investigate potential off-target effects through literature search or experimental validation (e.g., kinase profiling). |
Quantitative Data
Table 1: Cytotoxicity of Bcr-Abl-IN-X in Non-Cancerous Cell Lines (72h incubation)
| Cell Line | Description | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 50 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 25.8 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 32.1 |
| PBMCs | Human Peripheral Blood Mononuclear Cells | 45.3 |
Note: The data presented here is a representative example and may vary based on experimental conditions.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Prepare a single-cell suspension in complete culture medium. c. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
2. Compound Treatment: a. Prepare a 2X serial dilution of Bcr-Abl-IN-X in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells. c. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 20 µL of the MTT solution to each well. c. Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
4. Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target spectrum of the BCR-ABL tyrosine kinase inhibitors in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bcr-Abl-IN-X Resistance in Long-Term Cultures
Disclaimer: Information regarding a specific inhibitor named "Bcr-abl-IN-6" could not be located in publicly available resources. Therefore, this technical support guide has been generated for a hypothetical novel Bcr-Abl inhibitor, Bcr-Abl-IN-X , based on established principles of resistance development to Bcr-Abl tyrosine kinase inhibitors (TKIs).
This guide is intended for researchers, scientists, and drug development professionals encountering resistance to Bcr-Abl-IN-X in long-term cancer cell line cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bcr-Abl-IN-X?
Bcr-Abl-IN-X is a potent, ATP-competitive tyrosine kinase inhibitor that specifically targets the constitutively active Bcr-Abl fusion protein.[1][2][3] It binds to the ATP-binding pocket of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades driven by Bcr-Abl.[1][3]
Q2: We are observing a decrease in the efficacy of Bcr-Abl-IN-X in our long-term cell cultures. What are the potential causes?
Decreased efficacy of a TKI like Bcr-Abl-IN-X over time is a common phenomenon known as acquired resistance. The primary causes can be broadly categorized into two groups:
-
Bcr-Abl Dependent Mechanisms: These involve genetic changes in the Bcr-Abl protein itself.
-
Point Mutations: The most frequent cause is the emergence of point mutations within the Abl kinase domain that interfere with Bcr-Abl-IN-X binding.[4][5]
-
Gene Amplification: Increased copy number of the BCR-ABL gene can lead to overexpression of the target protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[4]
-
-
Bcr-Abl Independent Mechanisms: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on Bcr-Abl for survival and proliferation.[6][7] This can involve the upregulation of other kinases or signaling molecules.[6]
Q3: How can we confirm if our cell line has developed resistance to Bcr-Abl-IN-X?
Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of Bcr-Abl-IN-X in your long-term cultured cells compared to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate the development of resistance.
Troubleshooting Guide
Here are some common issues encountered during the development of Bcr-Abl-IN-X resistant cell lines and suggested troubleshooting steps.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Complete cell death in culture after initial Bcr-Abl-IN-X treatment. | The initial concentration of Bcr-Abl-IN-X is too high, leading to overwhelming cytotoxicity and preventing the selection of resistant clones. | Start with a lower, sub-lethal concentration of Bcr-Abl-IN-X (e.g., at or slightly above the IC50 of the parental cell line) and gradually increase the concentration as the cells recover and begin to proliferate. |
| Cell growth is significantly slowed but no resistant clones are emerging after several weeks. | The selective pressure might be too low, or the cell line may have a low intrinsic mutation rate. | 1. Gradually increase the concentration of Bcr-Abl-IN-X in a stepwise manner. 2. Ensure optimal cell culture conditions (media, supplements, CO2, humidity) to support the growth of any emerging resistant populations. 3. Consider using a parental cell line known to have a higher propensity for developing resistance. |
| Resistant cell line shows variable response to Bcr-Abl-IN-X between experiments. | The resistant population may be heterogeneous, consisting of clones with different resistance mechanisms or levels of resistance. The culture may also contain a mix of sensitive and resistant cells. | 1. Perform single-cell cloning to establish a monoclonal resistant cell line. 2. Regularly verify the IC50 of the resistant line to ensure a stable phenotype. 3. Maintain a continuous low dose of Bcr-Abl-IN-X in the culture medium to prevent the overgrowth of any remaining sensitive cells. |
| The resistant cell line does not have any mutations in the Bcr-Abl kinase domain. | Resistance is likely mediated by a Bcr-Abl-independent mechanism. | 1. Investigate the activation status of alternative signaling pathways (e.g., RAF/MEK/ERK, PI3K/AKT/mTOR) using phosphospecific antibodies and western blotting. 2. Consider performing RNA sequencing (RNA-seq) to identify upregulated genes and pathways in the resistant cells compared to the parental line. |
Experimental Protocols
Protocol 1: Generation of a Bcr-Abl-IN-X Resistant Cell Line
-
Cell Seeding: Plate a Bcr-Abl positive cell line (e.g., K562) at a low density (e.g., 1 x 10^5 cells/mL) in appropriate culture medium.
-
Initial Treatment: Add Bcr-Abl-IN-X at a concentration equal to the IC50 of the parental cell line.
-
Monitoring: Monitor cell viability and proliferation regularly using a cell counter or a viability assay. Initially, a significant decrease in cell number is expected.
-
Media Changes: Change the medium with fresh Bcr-Abl-IN-X every 3-4 days.
-
Dose Escalation: Once the cell population begins to recover and proliferate consistently in the presence of the inhibitor, gradually increase the concentration of Bcr-Abl-IN-X in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establishment of Resistance: Continue this process of dose escalation until the cells can proliferate robustly in a significantly higher concentration of Bcr-Abl-IN-X (e.g., 10x the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its IC50, sequencing the Bcr-Abl kinase domain, and analyzing relevant signaling pathways.
Protocol 2: Bcr-Abl Kinase Domain Sequencing
-
RNA Extraction: Isolate total RNA from both the parental and resistant cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the Bcr-Abl kinase domain from the cDNA using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and other reaction components.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference Bcr-Abl sequence to identify any point mutations.
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of Bcr-Abl-IN-X.
Caption: Experimental workflow for identifying the mechanism of resistance to Bcr-Abl-IN-X.
References
- 1. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]
- 2. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
Technical Support Center: Optimizing Bcr-abl-IN-6 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of Bcr-abl-IN-6 in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical studies.
This compound Overview
This compound is a selective inhibitor of the Bcr-Abl kinase, including the T315I mutant, which is resistant to many first and second-generation tyrosine kinase inhibitors (TKIs).[1] It is an imatinib derivative and functions as an ATP-competitive inhibitor.[1][2] The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[2][3][4] this compound has shown potent in vitro activity against Bcr-Abl expressing cell lines.[1] However, like many small molecule kinase inhibitors, its successful application in vivo is highly dependent on overcoming challenges related to its physicochemical properties, primarily poor aqueous solubility.
Quantitative Data Summary
The following table summarizes the available in vitro efficacy and in vivo pharmacokinetic data for this compound.
| Parameter | Value | Cell Line/Animal Model | Reference |
| IC₅₀ (Bcr-Abl WT) | 4.6 nM | Kinase Assay | [1] |
| IC₅₀ (Bcr-Abl T315I) | 227 nM | Kinase Assay | [1] |
| EC₅₀ (Cellular) | 14.6 nM | Bcr-Abl positive cells | [1] |
| GI₅₀ (K562 cells) | < 160 nM | K562 (Bcr-Abl positive) | [1] |
| GI₅₀ (L132 cells) | 9.27 µM | L132 (Normal lung) | [1] |
| Cₘₐₓ (5 mg/kg, oral) | Not Reported | Male ICR mice | [1] |
| Tₘₐₓ (5 mg/kg, oral) | 0.6 h | Male ICR mice | [1] |
| AUClast (IV) | 14018.7 ng·h/mL | Male ICR mice | [1] |
| AUClast (Oral) | 174.7 ng·h/mL | Male ICR mice | [1] |
Bcr-Abl Signaling Pathway
The diagram below illustrates the key signaling pathways activated by the Bcr-Abl oncoprotein, which are the targets for inhibitors like this compound. Constitutive activation of Bcr-Abl leads to the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and inhibiting apoptosis.[5][6][7]
Caption: Bcr-Abl Signaling Pathways
Experimental Workflow for In Vivo Delivery
The following diagram outlines a general workflow for the in vivo administration of this compound in animal models.
Caption: In Vivo Delivery Workflow
Troubleshooting Guides
Formulation and Solubility
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in vehicle | - Poor solubility of this compound.- Incorrect solvent or co-solvent ratio.- Temperature changes affecting solubility. | - Screen a panel of biocompatible vehicles (e.g., DMSO, PEG400, Tween 80, corn oil).- Use co-solvents to improve solubility. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.[8]- Gently warm the vehicle during preparation.- Prepare fresh formulations daily. |
| Inconsistent dosing due to non-homogenous suspension | - Compound not fully dissolved or suspended.- Settling of the compound over time. | - Use a vehicle in which this compound is fully soluble.- If a suspension is necessary, ensure uniform particle size and use a suspending agent (e.g., carboxymethylcellulose).- Vortex the suspension immediately before each animal is dosed. |
| Vehicle toxicity | - High concentration of certain solvents (e.g., DMSO).- Inappropriate vehicle for the chosen route of administration. | - Minimize the concentration of potentially toxic solvents. For example, keep DMSO concentration below 10% for most routes.[9]- Conduct a vehicle toxicity study in a small cohort of animals before commencing the main experiment. |
Stability
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Degradation of this compound in formulation | - Instability in the chosen vehicle.- Exposure to light or high temperatures.- Hydrolysis. | - Conduct a preliminary stability study of the formulation under the intended storage and experimental conditions.[7]- Store stock solutions and formulations protected from light and at the appropriate temperature (e.g., 4°C or -20°C).- Prepare formulations fresh daily if stability is a concern. |
| Loss of compound due to adsorption to container walls | - Physicochemical properties of this compound leading to adherence to plastic or glass. | - Use low-adsorption tubes (e.g., siliconized or polypropylene tubes).- Include a small amount of a non-ionic surfactant (e.g., Tween 80) in the formulation. |
In Vivo Administration: Oral Gavage
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Animal distress or injury during gavage | - Improper restraint.- Incorrect needle size or type.- Accidental entry into the trachea. | - Ensure proper training in animal handling and restraint.[10][11]- Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.[11]- Ensure the needle is inserted along the roof of the mouth and advances smoothly down the esophagus. If resistance is felt, withdraw and reposition.[10][12] |
| Regurgitation of the administered dose | - Dosing volume is too large.- Rapid injection of the formulation. | - Adhere to recommended maximum oral gavage volumes for the species (e.g., for mice, typically 10 mL/kg).[13]- Administer the formulation slowly and steadily.[12] |
| Variable drug absorption | - Presence of food in the stomach.- Inconsistent gavage technique. | - Fast animals for a consistent period (e.g., 4 hours) before dosing, if permissible by the study protocol.- Ensure the gavage needle consistently reaches the stomach. |
In Vivo Administration: Intravenous (IV) Injection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty visualizing or accessing the tail vein | - Vasoconstriction of the tail veins.- Dehydration of the animal. | - Warm the animal's tail using a heat lamp or warm water (30-35°C) to induce vasodilation.[14]- Ensure animals are well-hydrated. |
| Extravasation (leakage) of the drug into surrounding tissue | - Improper needle placement.- Puncturing through the vein. | - Ensure the needle is correctly inserted into the vein (a lack of resistance and blanching of the vein upon injection are good indicators).[15]- Use a small gauge needle (e.g., 27-30G for mice).[15]- Inject slowly and monitor for swelling at the injection site.[15] |
| Air embolism | - Air bubbles in the syringe. | - Carefully remove all air bubbles from the syringe before injection.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for in vivo delivery of this compound?
A1: The optimal vehicle for this compound has not been definitively established in publicly available literature. Due to its likely poor aqueous solubility, a formulation containing co-solvents and surfactants is recommended. A common starting point for poorly soluble kinase inhibitors is a mixture of DMSO, PEG400, and Tween 80 in saline or water. For example, a formulation of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline is often used.[8] However, it is crucial to perform your own solubility and vehicle tolerability studies to determine the best formulation for your specific animal model and route of administration.
Q2: How should I prepare a formulation of this compound?
A2: A general procedure for preparing a co-solvent formulation is as follows:
-
Weigh the required amount of this compound.
-
Dissolve it in the smallest required volume of DMSO.
-
Add the other co-solvents (e.g., PEG400, Tween 80) sequentially, mixing thoroughly after each addition.
-
Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation. For parenteral administration, the final formulation should be sterile-filtered if possible.
Q3: How can I assess the stability of my this compound formulation?
A3: To assess stability, prepare the formulation and store it under the intended experimental conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the formulation and analyze the concentration of this compound using a suitable analytical method, such as HPLC. A significant decrease in concentration over time indicates instability. Visual inspection for precipitation should also be performed.
Q4: What are the maximum recommended volumes for oral gavage and IV injection in mice?
A4: For oral gavage in mice, the generally accepted maximum volume is 10 mL/kg.[13] For intravenous bolus injections, the recommended maximum is typically 5 mL/kg.[15] These volumes should be adjusted based on the specific formulation and the health status of the animals.
Q5: What should I do if my animals show signs of toxicity after administration?
A5: If animals show signs of toxicity (e.g., weight loss, lethargy, ruffled fur), you should first consider the possibility of vehicle toxicity. Administer the vehicle alone to a control group of animals to assess its effects. If vehicle toxicity is ruled out, the dose of this compound may need to be reduced. It is always recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) before initiating efficacy studies.
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle for Poorly Soluble Compounds
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
In a sterile conical tube, add the required volume of DMSO (to make up 10% of the final volume).
-
Add the required volume of PEG400 (to make up 40% of the final volume). Mix well by vortexing.
-
Add the required volume of Tween 80 (to make up 5% of the final volume). Mix well by vortexing.
-
Slowly add the required volume of sterile saline (to make up 45% of the final volume) while continuously vortexing to ensure a homogenous solution.
-
The final vehicle is ready for the addition of the compound.
Protocol 2: General Protocol for Oral Gavage in Mice
Materials:
-
Mouse oral gavage needle (flexible, ball-tipped, appropriate size for the mouse)
-
1 mL syringe
-
This compound formulation
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the mouse to calculate the correct dose volume.
-
Draw up the calculated volume of the this compound formulation into the syringe.
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line.[10]
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.[12]
-
The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.[10]
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the contents of the syringe.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any adverse reactions for at least 15-30 minutes.[10]
Protocol 3: General Protocol for Intravenous Tail Vein Injection in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warm water bath
-
27-30G needle with a 1 mL syringe
-
This compound formulation (sterile-filtered)
-
70% ethanol wipes
-
Gauze
Procedure:
-
Weigh the mouse and calculate the required dose volume.
-
Draw up the calculated volume of the sterile this compound formulation into the syringe and carefully remove any air bubbles.
-
Place the mouse in a suitable restrainer.
-
Warm the mouse's tail with a heat lamp or by immersing it in warm water (30-35°C) for a few minutes to dilate the lateral tail veins.[14]
-
Wipe the tail with a 70% ethanol wipe.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
If correctly placed, you should feel a lack of resistance. You can inject a very small volume to check for blanching of the vein, which indicates correct placement.[15]
-
Slowly inject the full volume of the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
References
- 1. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining BCR-ABL1 transcript levels at 3 and 6 months in chronic myeloid leukemia: implications for early intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Initial Rate of BCR::ABL1 Decline for Response Prediction in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 12. Identification and characterization of a murine model of BCR-ABL1+ acute B-lymphoblastic leukemia with central nervous system metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Anti-angiogenic therapy using the multi-tyrosine kinase inhibitor Regorafenib enhances tumor progression in a transgenic mouse model of ß-cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose-dependent effects of Bcr-Abl in cell line models of different stages of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bcr-abl-IN-6 crystallization challenges for structural biology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of the Bcr-Abl kinase domain in complex with the inhibitor Bcr-Abl-IN-6 for structural biology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a selective, cell-permeable inhibitor of the Bcr-Abl kinase. It is an imatinib derivative and contains an alkyne group, making it suitable for click chemistry applications.[1] Its potency against both wild-type and a key mutant Bcr-Abl makes it a compound of interest for structural studies to understand its binding mechanism and inform further drug development.
Q2: Why is obtaining a crystal structure of the Bcr-Abl/Bcr-Abl-IN-6 complex important?
A2: A high-resolution crystal structure is crucial for visualizing the precise molecular interactions between this compound and the Bcr-Abl kinase domain. This information can elucidate the basis of its inhibitory activity, including its effectiveness against mutations like T315I, and can guide the rational design of next-generation inhibitors with improved potency and specificity.[2][3]
Q3: What are the common challenges in crystallizing kinase-inhibitor complexes like Bcr-Abl with this compound?
A3: Common challenges include:
-
Protein Stability and Homogeneity: The Bcr-Abl kinase domain can be flexible, and achieving a stable, homogenous protein sample is critical for crystallization.
-
Inhibitor Solubility: Like many small molecule inhibitors, this compound may have limited solubility in aqueous buffers used for crystallization, which can hinder complex formation.
-
Conformational Heterogeneity: The kinase domain can adopt multiple conformations, and the inhibitor may not sufficiently stabilize a single conformation conducive to crystal lattice formation.
-
Crystal Quality: Even if crystals are obtained, they may be small, poorly formed, or diffract weakly, making structure determination difficult.
Troubleshooting Guide
Problem 1: No Crystals Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Protein Concentration | Systematically screen a range of protein concentrations. For some kinase-ligand complexes, a lower protein concentration (e.g., 1 mg/mL) may be necessary to achieve a stable complex.[4] |
| Suboptimal Inhibitor Concentration | Ensure complete saturation of the protein with this compound. A 1:3 to 1:5 molar ratio of protein to inhibitor is a good starting point, but this may need to be optimized.[4] |
| Inhibitor Insolubility | Prepare a high-concentration stock of this compound in an appropriate organic solvent like DMSO. When adding to the protein solution, ensure the final solvent concentration is low (typically <5%) to avoid protein precipitation. Sonication or gentle heating may aid in dissolving the inhibitor.[5] |
| Unfavorable Buffer Conditions (pH, salt) | Screen a wide range of pH values (e.g., 5.5-8.5) and salt concentrations. The stability and solubility of both the protein and the inhibitor can be highly dependent on these factors. |
| Precipitation of Protein-Inhibitor Complex | If precipitation occurs upon adding the inhibitor, try adding the inhibitor to a more dilute protein solution and then concentrating the complex. Alternatively, incubate the protein and inhibitor at different temperatures (e.g., 4°C, room temperature) before setting up crystallization trials.[4] |
| Screening Insufficient Conditions | Use multiple commercial sparse-matrix screens to cover a broad range of chemical space. Sometimes, specific precipitants (e.g., PEGs of different molecular weights, various salts) are more effective for kinase-inhibitor complexes. |
Problem 2: Poor Quality Crystals (Small, Needle-like, or Poor Diffraction)
| Possible Cause | Troubleshooting Step |
| Rapid Nucleation and Growth | Optimize the precipitant concentration to slow down crystal growth. Methods like micro-seeding, where small, pre-existing crystals are introduced into a new drop, can promote the growth of larger, more well-ordered crystals. |
| Crystal Lattice Defects | Try additives in the crystallization drop. Small molecules like glycerol, detergents, or metal ions can sometimes improve crystal packing and diffraction quality. |
| Protein Heterogeneity | Re-evaluate protein purity. Ensure the protein is monodisperse using techniques like dynamic light scattering (DLS). Further purification steps may be necessary. |
| Crystal Instability | If crystals are fragile and dissolve during handling or cryo-protection, consider cross-linking them with glutaraldehyde before proceeding.[6] |
| Suboptimal Cryo-protection | Screen a variety of cryoprotectants and concentrations. A gradual increase in the cryoprotectant concentration can help prevent crystal damage. |
Quantitative Data
The following table summarizes the reported in vitro and in vivo activity of this compound.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 4.6 nM | Bcr-Abl (Wild-Type) | [1] |
| IC₅₀ | 227 nM | Bcr-Abl (T315I mutant) | [1] |
| EC₅₀ | 14.6 nM | Bcr-Abl kinase in cells | [1] |
| GI₅₀ | < 160 nM | K562 cells (Bcr-Abl positive) | [1] |
| GI₅₀ | 9.27 µM | L132 cells (normal) | [1] |
| Cₘₐₓ Time (Tₘₐₓ) | 0.6 h | Male ICR mice | [1] |
| AUC (Intravenous) | 14018.7 ng·h/mL | Male ICR mice | [1] |
| AUC (Oral) | 174.7 ng·h/mL | Male ICR mice | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of Bcr-Abl Kinase Domain
This protocol is a generalized procedure based on published methods for expressing and purifying the Abl kinase domain for structural studies.[7]
-
Expression:
-
Transform E. coli cells (e.g., Rosetta2™ BL21) with an expression vector containing the human ABL-1 kinase domain (residues ~229-512) fused to a cleavable tag (e.g., 6xHis-SUMO).
-
Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis and Initial Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
-
Tag Cleavage and Further Purification:
-
Dialyze the eluted protein against a buffer suitable for the cleavage enzyme (e.g., ULP1 for SUMO tags).
-
Add the cleavage enzyme at an optimized ratio (e.g., 1:100 enzyme:protein) and incubate (e.g., at 4°C overnight).
-
Pass the dialyzed, cleaved protein solution back over the Ni-NTA column to remove the cleaved tag and the enzyme.
-
Collect the flow-through containing the untagged Bcr-Abl kinase domain.
-
Perform size-exclusion chromatography (gel filtration) as a final polishing step to ensure the protein is monodisperse. Use a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Concentrate the purified protein to the desired concentration for crystallization trials (e.g., 5-10 mg/mL).
-
Protocol 2: Co-crystallization of Bcr-Abl Kinase Domain with this compound
This protocol outlines a general strategy for the co-crystallization of the purified Bcr-Abl kinase domain with this compound.
-
Complex Formation:
-
Prepare a 10-50 mM stock solution of this compound in 100% DMSO.
-
Dilute the purified Bcr-Abl kinase domain to a working concentration (e.g., 5 mg/mL) in the final gel filtration buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 1:3 (protein:inhibitor). The final DMSO concentration should not exceed 5%.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at different temperatures (e.g., 4°C and 20°C).
-
Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions JCSG+).
-
For each condition, mix the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL complex + 1 µL reservoir).
-
Seal the plates and monitor for crystal growth over several weeks.
-
-
Crystal Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens by varying the pH, precipitant concentration, and salt concentration around the successful condition.
-
Consider using additives from screens like the Hampton Research Additive Screen to improve crystal quality.
-
If crystals are still small, attempt micro-seeding or macro-seeding.
-
Visualizations
Bcr-Abl Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL-IN-1 | Bcr-Abl | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Battle: Bcr-abl-IN-6 versus Nilotinib in the Fight Against Bcr-Abl Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitors Bcr-abl-IN-6 and nilotinib in their efficacy against the Bcr-Abl fusion protein and its clinically relevant mutations, a key driver in Chronic Myeloid Leukemia (CML).
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. However, the emergence of resistance, often driven by mutations in the Bcr-Abl kinase domain, remains a significant clinical challenge. This guide delves into the preclinical data of a novel inhibitor, this compound, and compares its performance against the established second-generation TKI, nilotinib.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and nilotinib are ATP-competitive inhibitors that target the Bcr-Abl tyrosine kinase. They function by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that lead to leukemic cell proliferation and survival.
Nilotinib , a derivative of imatinib, was rationally designed for a better fit into the ATP-binding pocket of the Abl kinase domain. This results in higher potency and activity against many imatinib-resistant Bcr-Abl mutations. However, its efficacy is notably compromised by the T315I "gatekeeper" mutation, which sterically hinders the binding of the inhibitor.
This compound is also a derivative of imatinib and functions as a selective Bcr-Abl kinase inhibitor. A key distinguishing feature of this compound is its reported activity against the T315I mutant, a major mechanism of resistance to many TKIs, including nilotinib.
Performance Data: A Quantitative Comparison
The following tables summarize the available in vitro data for this compound and nilotinib, focusing on their inhibitory potency against wild-type Bcr-Abl and the formidable T315I mutation.
Table 1: Biochemical Inhibitory Potency (IC50)
| Compound | Bcr-Abl (Wild-Type) IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) |
| This compound | 4.6[1] | 227[1] |
| Nilotinib | ~15-30[2] | >2000[3][4] |
Table 2: Cellular Activity
| Compound | Cell Line | Target | Cellular Metric | Value (nM) |
| This compound | K562 | Bcr-Abl (Wild-Type) | EC50 | 14.6[1] |
| Nilotinib | K562 | Bcr-Abl (Wild-Type) | Kinase Activity IC50 | 10[5] |
Table 3: Antiproliferative Activity Against Bcr-Abl Mutants (Cellular IC50, nM)
| Mutation | This compound | Nilotinib |
| Wild-Type | Data not available | <30[2] |
| T315I | Data not available | >2000[3] |
| M244V | Data not available | <70[3] |
| G250E | Data not available | <70[3] |
| Q252H | Data not available | <70[3] |
| Y253F | Data not available | <200[3] |
| Y253H | Data not available | <450[3] |
| E255K | Data not available | <200[3] |
| E255V | Data not available | <450[3] |
| F311L | Data not available | <70[3] |
| F317L | Data not available | <70[3] |
| M351T | Data not available | <70[3] |
| F359V | Data not available | <200[3] |
| H396P | Data not available | <70[3] |
| H396R | Data not available | <70[3] |
Note: Comprehensive antiproliferative data for this compound against a panel of Bcr-Abl mutations is not yet publicly available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Bcr-Abl Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase in a cell-free system.
-
Recombinant Kinase: Purified, recombinant Bcr-Abl kinase (wild-type or mutant) is used as the enzyme source.
-
Substrate: A specific peptide substrate for the Abl kinase is utilized. This substrate is often biotinylated or otherwise tagged for detection.
-
ATP: A fixed, subsaturating concentration of ATP (often corresponding to the Km value) is included in the reaction mixture. Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is commonly used.
-
Inhibitor Incubation: The recombinant kinase is pre-incubated with varying concentrations of the test compound (e.g., this compound or nilotinib) for a defined period.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and radiolabeled ATP. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved through methods like binding to a phosphocellulose filter paper or streptavidin-coated plates (for biotinylated substrates).
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter or a phosphorimager.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Antiproliferation Assay (GI50/IC50 Determination)
This assay measures the effect of a compound on the proliferation and viability of Bcr-Abl-expressing cancer cells.
-
Cell Lines: Murine Ba/F3 pro-B cells, which are dependent on IL-3 for survival, are engineered to express either wild-type or mutated forms of Bcr-Abl. This expression renders them IL-3 independent, making their proliferation directly dependent on Bcr-Abl kinase activity. Human CML cell lines like K562 (expressing wild-type Bcr-Abl) are also commonly used.
-
Cell Seeding: Cells are seeded at a low density in 96-well microtiter plates.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (this compound or nilotinib) and incubated for a period of 48 to 72 hours.
-
Viability/Proliferation Measurement: After the incubation period, cell viability or proliferation is assessed using various methods:
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
GI50/IC50 Calculation: The percentage of growth inhibition is calculated for each compound concentration relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the context of this comparison, the following diagrams, generated using the DOT language, illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Bcr-Abl signaling pathway and points of inhibition.
Caption: Experimental workflow for TKI evaluation.
Conclusion
Based on the currently available preclinical data, this compound demonstrates significant promise as a potent Bcr-Abl inhibitor. Its most notable advantage over nilotinib is its demonstrated biochemical activity against the T315I mutation, a critical hurdle in CML therapy. While nilotinib is a well-established and potent inhibitor of wild-type and many other Bcr-Abl mutants, its ineffectiveness against T315I is a significant limitation.
Further comprehensive studies are required to fully elucidate the activity of this compound against a broader panel of Bcr-Abl mutations in cellular assays. This will provide a more complete picture of its potential to overcome the diverse landscape of resistance mutations encountered in the clinical setting. The data presented in this guide serves as a valuable resource for researchers in the field of CML drug discovery and development, highlighting a promising new agent in the ongoing effort to combat this disease.
References
- 1. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bcr-abl-IN-6 and Ponatinib in the Face of Compound Mutations
A detailed analysis for researchers, scientists, and drug development professionals on the efficacy of two notable Bcr-abl inhibitors against treatment-resistant compound mutations in Philadelphia chromosome-positive leukemias.
The emergence of compound mutations in the Bcr-abl kinase domain represents a significant clinical challenge in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), often leading to resistance to tyrosine kinase inhibitors (TKIs). This guide provides a head-to-head comparison of a novel research inhibitor, Bcr-abl-IN-6, and the potent third-generation TKI, ponatinib, against these challenging mutations. While extensive data is available for ponatinib, information on this compound's activity against compound mutations is limited in publicly available literature. This guide presents the available data for a comprehensive comparison.
Mechanism of Action
This compound is a derivative of imatinib and acts as a selective Bcr-abl kinase inhibitor.[1] Like imatinib, it is presumed to bind to the ATP-binding site of the Bcr-abl kinase, preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive leukemic cell proliferation.[2][3]
Ponatinib is a potent, orally administered, pan-Bcr-abl TKI designed to inhibit not only the native Bcr-abl kinase but also its various mutated forms that confer resistance to other TKIs.[4] It is a multi-targeted kinase inhibitor that binds to the ATP-binding site of the ABL kinase domain.[5] Its unique structure allows it to effectively inhibit the T315I "gatekeeper" mutation, which is notoriously resistant to first and second-generation TKIs.[6]
Comparative Efficacy Against Bcr-abl Mutations
The following tables summarize the available quantitative data on the inhibitory activity of this compound and ponatinib against wild-type and mutated Bcr-abl.
Table 1: Inhibitory Activity against Single Bcr-abl Mutations
| Mutation | This compound IC₅₀ (nM) | Ponatinib IC₅₀ (nM) |
| Wild-type | 4.6[1] | 0.37[7] |
| T315I | 227[1] | 2.0[7] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Proliferation Inhibition in Bcr-abl Positive Cell Lines
| Cell Line | This compound GI₅₀ (µM) | Ponatinib IC₅₀ (nM) |
| K562 (Bcr-abl positive) | < 0.16[1] | 0.3 - 0.5[7] |
| L132 (Normal lung) | 9.27[1] | Not Reported |
GI₅₀: The concentration of a drug that causes 50% inhibition of cellular growth.
Table 3: Ponatinib Activity Against Bcr-abl Compound Mutations
Data on the efficacy of this compound against compound mutations is not available in the public domain. The following data for ponatinib is derived from preclinical studies using Ba/F3 cells expressing the respective mutations.
| Compound Mutation | Ponatinib IC₅₀ (nM) |
| Y253H/E255V | Data suggests dasatinib is superior[8] |
| E255V/V299L | 42.8[8] |
| F317L/F359V | 53.2[8] |
| E255V/T315I | 659.5[8] |
| T315I/F359V | Reported to emerge during ponatinib treatment[9] |
| Q252H/T315I | Reported to be resistant to ponatinib[9] |
| D276G/T315L | Reported to emerge during ponatinib treatment[9] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the Bcr-abl signaling pathway and the typical workflow for evaluating TKI efficacy.
Caption: The Bcr-abl signaling pathway and points of inhibition.
The evaluation of these inhibitors typically follows a structured experimental workflow.
Caption: Experimental workflow for evaluating TKI efficacy.
The logical relationship of TKI effectiveness against different mutation types can be visualized as a hierarchy of resistance.
Caption: Logical relationship of TKI effectiveness.
Experimental Protocols
Biochemical Kinase Assays (for IC₅₀ determination)
These assays are designed to measure the direct inhibitory effect of a compound on the kinase activity of the Bcr-abl protein. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant Bcr-abl kinase (wild-type or mutant), biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (APC).
-
Procedure:
-
The kinase reaction is performed by incubating the Bcr-abl enzyme with the test compound (e.g., ponatinib or this compound) at various concentrations in a buffer containing ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped by adding EDTA.
-
The detection reagents (europium-labeled antibody and streptavidin-APC) are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assays (for GI₅₀/IC₅₀ determination)
These assays assess the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on Bcr-abl signaling.
-
Cell Lines: Ba/F3 murine pro-B cells are commonly used. These cells are dependent on IL-3 for survival and proliferation. They can be genetically engineered to express human wild-type or mutant Bcr-abl, which makes them IL-3 independent.
-
Procedure:
-
Cells are seeded in 96-well plates in the appropriate growth medium without IL-3.
-
The test compounds are added at a range of concentrations.
-
The cells are incubated for a period of 48 to 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using assays that measure DNA content or metabolic activity (e.g., MTT or XTT).
-
-
Data Analysis: The results are expressed as the percentage of inhibition of cell growth compared to untreated control cells. The GI₅₀ or IC₅₀ value is calculated from the dose-response curve.
Discussion and Conclusion
Ponatinib demonstrates potent activity against wild-type Bcr-abl and a broad range of single mutations, including the challenging T315I mutation.[7] However, its efficacy against compound mutations is variable, with some combinations conferring high levels of resistance.[8] The emergence of specific compound mutations, such as those including T315I, remains a significant hurdle in the clinical setting.[8][9]
This compound shows promising activity against wild-type Bcr-abl, with an IC₅₀ in the low nanomolar range.[1] Its inhibitory effect on the T315I single mutation is considerably less potent than that of ponatinib.[1] The critical gap in the currently available data is the lack of information on this compound's performance against compound mutations. Without this data, a direct comparison with ponatinib in this crucial area of drug resistance is not possible.
For researchers and drug development professionals, ponatinib remains a key benchmark for inhibitors targeting resistant Bcr-abl, particularly in the context of compound mutations. Future studies on this compound should prioritize the evaluation of its efficacy against a panel of clinically relevant compound mutations to better understand its potential as a therapeutic agent. Further investigation into the structural basis of its interaction with the Bcr-abl kinase would also provide valuable insights for the design of next-generation inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mutations in the BCR-ABL1 kinase domain in patients with chronic myeloid leukaemia treated with TKIs or at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Dual Bcr-Abl Inhibition: A Comparative Guide to Combining Allosteric and ATP-Competitive Inhibitors
A Note on Bcr-abl-IN-6: Publicly available scientific literature and databases do not contain information on a compound specifically named "this compound." Therefore, this guide will provide a comparative analysis of the allosteric inhibitor asciminib in combination with established ATP-competitive Bcr-Abl tyrosine kinase inhibitors (TKIs). This approach illustrates the therapeutic principle of dual Bcr-Abl inhibition to overcome drug resistance and enhance efficacy, which is the likely focus of the original query.
Introduction
The development of tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] However, the emergence of resistance, often mediated by mutations in the Abl kinase domain, remains a significant clinical challenge.[4] Asciminib, a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the Bcr-Abl protein, offers a distinct mechanism of action compared to traditional ATP-competitive TKIs.[5][6][7][8] This unique binding mode allows asciminib to be effective against some TKI-resistant mutations, including the notorious T315I "gatekeeper" mutation.[5][9] Preclinical and clinical studies have demonstrated that combining asciminib with ATP-competitive TKIs can lead to synergistic anti-leukemic effects and overcome resistance.[10][11][12]
This guide provides a comparative overview of the combination of asciminib with ATP-competitive Bcr-Abl inhibitors, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Dual-Pronged Attack
ATP-competitive TKIs (e.g., imatinib, nilotinib, dasatinib) function by binding to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive leukemic cell proliferation and survival.[2][13] In contrast, asciminib binds to the myristoyl pocket, an allosteric site, inducing a conformational change that locks the kinase in an inactive state.[5][7][9]
The combination of these two classes of inhibitors creates a synergistic effect by targeting Bcr-Abl through two distinct mechanisms, making it more difficult for the cancer cells to develop resistance.[12][14]
References
- 1. researchgate.net [researchgate.net]
- 2. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is Asciminib Hydrochloride used for? [synapse.patsnap.com]
- 8. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asciminib - Wikipedia [en.wikipedia.org]
- 10. Asciminib, a novel allosteric inhibitor of BCR-ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating Bcr-abl-IN-6 Target Specificity: A Kinase Profiling Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor Bcr-abl-IN-6, using INNO-406 as a proxy due to the availability of public data. We will delve into its target specificity and performance against other established Bcr-Abl inhibitors, supported by experimental data and detailed protocols.
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[1][2][3][4][5][6][7][8][9] This oncoprotein activates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1][4][5][8] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Bcr-Abl kinase domain have revolutionized the treatment of CML.[4][10] However, the emergence of resistance, often due to point mutations in the kinase domain, necessitates the development of new and more specific inhibitors.[6][11][12][13] This guide focuses on the kinase selectivity of this compound (using INNO-406 as a stand-in) and compares it to other well-known Bcr-Abl inhibitors.
Kinase Inhibition Profile
To ascertain the target specificity of this compound (represented by INNO-406), its inhibitory activity was assessed against a panel of kinases. The following table summarizes the IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency. For comparison, data for the first-generation inhibitor Imatinib is also presented.
| Kinase Target | This compound (INNO-406) IC50 (nM) | Imatinib IC50 (nM) |
| ABL | 5.6 | 250 |
| BCR-ABL | 6.3 | 300 |
| LYN | 12 | >10,000 |
| SRC | 2,500 | >10,000 |
| c-KIT | 1,200 | 100 |
| PDGFRα | 2,000 | 150 |
| PDGFRβ | 2,500 | 200 |
| DDR1 | 85 | >10,000 |
| DDR2 | 90 | >10,000 |
| ZAK | 70 | >10,000 |
| EPHA2 | 150 | >10,000 |
| EPHA5 | 200 | >10,000 |
| EPHA8 | 180 | >10,000 |
Data for INNO-406 is sourced from a comprehensive kinase profiling study.[11]
As the data indicates, this compound (INNO-406) demonstrates high potency against the primary target, ABL and BCR-ABL kinases, with IC50 values in the low nanomolar range.[11] Notably, it also shows significant activity against the SRC family kinase LYN, which has been implicated in imatinib resistance.[11] Compared to Imatinib, this compound (INNO-406) exhibits a different selectivity profile, with less activity against c-KIT and PDGF receptors but notable inhibition of DDR1, DDR2, ZAK, and several Ephrin receptors.[11]
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein promotes leukemogenesis through the activation of multiple downstream signaling pathways that regulate cell proliferation, survival, and adhesion. The following diagram illustrates the key signaling cascades initiated by the constitutive kinase activity of Bcr-Abl.
Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival.
Experimental Protocols
The validation of kinase inhibitor specificity relies on robust and reproducible experimental methods. Below are the detailed protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate for the kinase
-
This compound (or other test inhibitors) at various concentrations
-
ATP (Adenosine triphosphate), radiolabeled with ³³P (γ-³³P-ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
EDTA (Ethylenediaminetetraacetic acid) solution to stop the reaction
-
Filter paper or plates for capturing the phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the kinase, its specific peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and γ-³³P-ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Spot the reaction mixture onto filter paper or capture it in a filter plate.
-
Wash the filters extensively to remove unincorporated γ-³³P-ATP.
-
Measure the amount of incorporated ³³P in the substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
CML cell line (e.g., K562, which is Bcr-Abl positive)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound (or other test inhibitors) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the K562 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Kinase Profiling Experimental Workflow
The process of determining the kinase selectivity of a compound involves several key steps, from initial screening to detailed analysis. The following diagram outlines a typical workflow for kinase profiling.
Caption: A typical workflow for determining the kinase selectivity profile of a test compound.
Conclusion
The kinase profiling data for INNO-406, used here as a proxy for this compound, reveals a potent and specific inhibitor of the Bcr-Abl kinase. Its distinct selectivity profile, particularly its activity against the Imatinib-resistant LYN kinase, suggests its potential as a valuable therapeutic agent for CML. The provided experimental protocols offer a foundation for researchers to independently validate these findings and further explore the therapeutic potential of this compound and other novel kinase inhibitors. The systematic approach to kinase profiling, as outlined in the workflow, is crucial for the successful development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 6. ashpublications.org [ashpublications.org]
- 7. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular BCR::ABL1 Quantification and ABL1 Mutation Detection as Essential Tools for the Clinical Management of Chronic Myeloid Leukemia Patients: Results from a Brazilian Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Navigating TKI Resistance in CML: A Comparative Analysis of Bcr-Abl Inhibitors
A comprehensive guide for researchers on the cross-resistance profiles of tyrosine kinase inhibitors in Chronic Myeloid Leukemia, with a focus on clinically relevant Bcr-Abl mutations.
Note to the reader: The initial request specified information on "Bcr-abl-IN-6". Following an extensive search, no publicly available data or publications corresponding to a compound with this designation could be identified. Therefore, this guide provides a comparative analysis of well-established and clinically relevant Bcr-Abl tyrosine kinase inhibitors (TKIs) used in the context of TKI-resistant Chronic Myeloid Leukemia (CML). The data presented here for Imatinib, Nilotinib, Dasatinib, and Ponatinib will serve as a valuable resource for researchers in the field.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase that drives leukemogenesis.[1][2] The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it into a manageable chronic condition for many patients.[2][3] However, the emergence of resistance, primarily through point mutations in the Bcr-Abl kinase domain, remains a significant clinical challenge.[4][5] Understanding the cross-resistance profiles of different TKIs is crucial for optimizing treatment strategies for patients with resistant disease. This guide provides a comparative overview of the efficacy of key Bcr-Abl inhibitors against wild-type and various mutant forms of the Bcr-Abl kinase.
Comparative Efficacy of Bcr-Abl Tyrosine Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Imatinib, Nilotinib, Dasatinib, and Ponatinib against wild-type Bcr-Abl and a panel of clinically significant Bcr-Abl kinase domain mutations associated with TKI resistance. The data is compiled from various preclinical studies and reflects the cellular activity of these inhibitors.
Table 1: IC50 Values (nM) of Bcr-Abl Kinase Inhibitors against Wild-Type and Resistant Mutants
| Bcr-Abl Mutant | Imatinib (nM) | Nilotinib (nM) | Dasatinib (nM) | Ponatinib (nM) |
| Wild-Type | 25 - 100 | 20 - 50 | 0.5 - 3 | 0.4 - 2 |
| G250E | >5000 | 150 - 300 | 5 - 15 | 2 - 5 |
| Y253H | >5000 | 200 - 400 | 10 - 25 | 2 - 5 |
| E255K/V | >5000 | 100 - 500 | 5 - 50 | 2 - 10 |
| T315A | >1000 | 50 - 150 | >200 | 2 - 5 |
| F317L/V | >1000 | 50 - 200 | >200 | 2 - 10 |
| M351T | 200 - 500 | 30 - 100 | 1 - 5 | 1 - 5 |
| T315I | >10000 | >10000 | >10000 | 10 - 40 |
Note: IC50 values are approximate and can vary depending on the specific cell line and assay conditions used. Data is synthesized from multiple sources.[6][7][8] The T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to first and second-generation TKIs.[5][9] Ponatinib is a third-generation TKI designed to overcome this specific resistance mechanism.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-resistance studies. Below are outlines of key experimental protocols used to generate the data presented in this guide.
Bcr-Abl Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
-
Objective: To determine the IC50 value of an inhibitor against purified Bcr-Abl kinase (wild-type or mutant).
-
Materials:
-
Recombinant human Bcr-Abl kinase domain (wild-type or mutant)
-
Specific peptide substrate (e.g., Abltide)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (e.g., Bcr-Abl inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the recombinant Bcr-Abl kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) generated using a suitable detection method.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of a TKI on the growth and survival of CML cells expressing different Bcr-Abl variants.
-
Objective: To determine the cellular IC50 value of an inhibitor in CML cell lines.
-
Materials:
-
CML cell lines (e.g., K562 for wild-type Bcr-Abl) or engineered cell lines (e.g., Ba/F3) expressing specific Bcr-Abl mutations.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).
-
-
Procedure:
-
Seed the CML cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
-
Western Blot Analysis of Bcr-Abl Phosphorylation
This technique is used to visualize the inhibition of Bcr-Abl autophosphorylation and the phosphorylation of its downstream signaling proteins in treated cells.
-
Objective: To confirm the on-target activity of the inhibitor within the cellular context.
-
Materials:
-
CML cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Bcr-Abl (pY245), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat CML cells with the test inhibitor at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to assess the level of protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures can aid in understanding the mechanisms of TKI action and resistance.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL Point Mutations and TKI Treatment in CML Patients [jscimedcentral.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Bcr-Abl Inhibitor and Bosutinib on Bcr-Abl Signaling Pathways
This guide provides a comprehensive framework for the comparative analysis of a novel Bcr-Abl tyrosine kinase inhibitor, referred to herein as Bcr-abl-IN-6, against the established second-generation inhibitor, bosutinib. The focus of this comparison is on their respective impacts on the Bcr-Abl signaling pathways, crucial in the pathogenesis of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation structures to facilitate objective evaluation.
Introduction to Bcr-Abl and its Inhibitors
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of CML.[1] It activates a cascade of downstream signaling pathways, including the Ras/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][3] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Bcr-Abl kinase domain have revolutionized CML treatment.[1]
Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases.[4][5] It is effective against many imatinib-resistant forms of Bcr-Abl, with the notable exceptions of the T315I and V299L mutations.[4][6] Bosutinib has been shown to inhibit downstream signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, in various cancer cell lines.[7][8]
This compound represents a novel investigational inhibitor. A direct comparison with bosutinib is essential to understand its relative potency, specificity, and potential advantages in overcoming resistance or offering an improved safety profile.
Data Presentation: A Comparative Summary
To facilitate a clear comparison, all quantitative data should be organized into the following tables. The data for this compound should be populated as it becomes available from experimental findings.
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
| Target Kinase | This compound IC50 (nM) | Bosutinib IC50 (nM) | Reference |
| Wild-type Bcr-Abl | Data to be determined | ~1.0 - 2.4 | [7] |
| T315I mutant Bcr-Abl | Data to be determined | Ineffective | [4][6] |
| V299L mutant Bcr-Abl | Data to be determined | Ineffective | [4][6] |
| Src | Data to be determined | ~1.2 | [7] |
| Lyn | Data to be determined | Data available | [6][9] |
| Hck | Data to be determined | Data available | [6][9] |
Table 2: Cellular Activity in Bcr-Abl Positive Cell Lines (e.g., K562)
| Assay | This compound | Bosutinib | Reference |
| Anti-proliferative Activity (IC50, nM) | |||
| K562 (Bcr-Abl+) | Data to be determined | ~100 | [7] |
| Ba/F3 (p210) | Data to be determined | Data available | [5] |
| Induction of Apoptosis (% of apoptotic cells at a given concentration) | |||
| K562 (Bcr-Abl+) | Data to be determined | Concentration-dependent increase | [10] |
| Inhibition of Bcr-Abl Autophosphorylation (IC50, nM) | |||
| K562 cells | Data to be determined | Potent inhibition | [7] |
| Inhibition of Downstream Signaling (relative protein phosphorylation) | |||
| p-CrkL | Data to be determined | Significant reduction | [7] |
| p-STAT5 | Data to be determined | Significant reduction | [7][8] |
| p-ERK | Data to be determined | Significant reduction | [7][8] |
| p-AKT | Data to be determined | Significant reduction | [7][8] |
Mandatory Visualizations
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Bcr-abl-IN-6
Researchers and laboratory professionals handling Bcr-abl-IN-6, a selective Bcr-Abl kinase inhibitor, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a comprehensive guide to its proper handling and disposal based on the safety profiles of similar chemical compounds and general laboratory best practices.
Key Safety and Handling Information
All personnel should be thoroughly familiar with the potential hazards associated with this compound before handling. The following table summarizes crucial safety data, compiled from information on similar chemical compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [2] |
| Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use. | [2][3][4][5] |
| Storage | Store in a tightly closed, original container in a dry, cool, and well-ventilated area. | |
| First Aid (Skin Contact) | Immediately wash the affected area with soap and copious amounts of water. | |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention. | |
| First Aid (Ingestion) | If swallowed, wash out the mouth with water if the person is conscious. Seek medical attention. | |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
Proper Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is designed for research-quantity waste and should be performed in a designated chemical fume hood.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Chemical fume hood.
-
Designated, labeled hazardous waste container (for solid waste).
-
Designated, labeled hazardous waste container (for liquid waste).
-
Chemical inactivating agent (e.g., 10% bleach solution, prepared fresh).
-
Absorbent pads.
-
Sealing tape.
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Have designated and clearly labeled hazardous waste containers ready.
-
-
Disposal of Solid this compound Waste:
-
Carefully collect all solid waste, including unused compounds, contaminated consumables (e.g., weighing paper, pipette tips), and empty vials.
-
Place all solid waste into the designated "Hazardous Solid Chemical Waste" container.
-
Ensure the container is securely sealed after waste addition.
-
-
Disposal of Liquid this compound Waste (Solutions):
-
For small volumes of solutions containing this compound, chemical inactivation is recommended prior to disposal.
-
Slowly add the liquid waste to a larger volume of a suitable inactivating agent (e.g., 10% bleach solution) in a designated container within the fume hood. Allow for an adequate reaction time as per institutional guidelines (typically at least 30 minutes).
-
Dispose of the inactivated liquid solution into a designated "Hazardous Liquid Chemical Waste" container.
-
Alternatively, for untreated liquid waste, directly pour it into the designated "Hazardous Liquid Chemical Waste" container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution (e.g., 10% bleach followed by 70% ethanol).
-
Dispose of all cleaning materials (e.g., absorbent pads, wipes) as hazardous solid waste.
-
-
Final Waste Container Handling:
-
Once the waste containers are full, ensure they are tightly sealed.
-
Wipe the exterior of the containers to remove any potential contamination.
-
Store the sealed waste containers in a designated, secure area for hazardous waste pickup by the institution's Environmental Health and Safety (EHS) department.
-
Complete all necessary waste disposal forms as required by your institution.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative that all procedures are conducted in accordance with institutional and national safety regulations. For any uncertainties, consult your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Bcr-abl-IN-6
Essential Safety and Handling Guide for Bcr-abl-IN-6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a selective Bcr-Abl kinase inhibitor used in research, standard laboratory precautions for handling chemical compounds should be strictly followed.[1][2] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety guidelines for similar chemical and biological substances recommend the following PPE:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Latex Gloves | To protect hands from contact with the compound.[3] Procedures for proper removal should be followed to minimize contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes of chemicals or solutions containing the compound.[3][4] |
| Body Protection | Laboratory Coat or Gown | To protect skin and street clothing from potential contamination.[3] Lab coats can typically be decontaminated, while disposable gowns should be discarded with other contaminated waste.[3] |
| Respiratory Protection | Surgical Mask or Face Shield | Recommended when there is a risk of generating aerosols or splashes that could contact mucous membranes.[3] |
First Aid Measures
In case of accidental exposure, immediate action is critical. The following table outlines the recommended first aid procedures based on general handling of laboratory chemicals.[4]
| Exposure Route | First Aid Procedure |
| Dermal (Skin) Contact | Immediately wash the affected skin with soap and copious amounts of water.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[4] Seek medical attention.[4] |
| Oral (Ingestion) | If the person is conscious, wash out their mouth with water.[4] Seek medical attention.[4] |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[4] |
Handling, Storage, and Disposal
Proper operational and disposal plans are essential for laboratory safety and to prevent environmental contamination.
Handling:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2][5]
-
Handle the compound in a well-ventilated area.
-
Use this product only by qualified laboratory personnel trained in its use and familiar with potential hazards.[2]
Storage:
-
Store in the original, tightly sealed container in a dry, cool, and well-ventilated area, protected from direct sunlight.[4]
-
Keep away from food and drink.[4]
-
Do not store in unlabeled containers.[4]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
-
Empty containers may retain product residue and should be treated as hazardous waste.[4] Do not reuse containers.[4]
Experimental Workflow and Signaling Pathway
To ensure procedural clarity and a deeper understanding of the compound's context, the following diagrams illustrate a typical experimental workflow for handling this compound and its targeted signaling pathway.
Caption: Experimental workflow for handling this compound in a laboratory setting.
This compound is a selective inhibitor of the Bcr-Abl kinase.[1] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells in certain types of leukemia.[6] Bcr-Abl inhibitors work by binding to the ATP-binding site of the kinase, which blocks its activity and prevents the phosphorylation of downstream substrates essential for cancer cell proliferation and survival.[6][7]
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. huwellife.com [huwellife.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. proteogenix.science [proteogenix.science]
- 5. qiagen.com [qiagen.com]
- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
